GPR40 Activator 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[4-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]phenyl]-1-oxo-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO6S2/c1-19-14-25(34-12-5-13-37(3,32)33)15-20(2)28(19)23-7-4-6-21(16-23)18-35-24-10-8-22(9-11-24)26-17-27(30)29-36(26)31/h4,6-11,14-17H,5,12-13,18H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYCNSCKGNAXFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC=C(C=C3)C4=CC(=O)NS4=O)C)OCCCS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GPR40 Activator Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells and to a lesser extent in enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1] This activation potentiates glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, offering a mechanism for improving glycemic control with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.[1][3] This technical guide provides a comprehensive overview of the molecular mechanisms of action of GPR40 activators, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: Dual Signaling Pathways
Activation of GPR40 by its agonists initiates a cascade of intracellular events primarily through two distinct G protein-coupled signaling pathways: the canonical Gαq/11 pathway and a secondary Gαs pathway, which can be preferentially activated by certain synthetic agonists. Additionally, GPR40 signaling is modulated by β-arrestin recruitment, which can contribute to its overall cellular response.
The Canonical Gαq/11 Signaling Pathway
The primary mechanism of action for GPR40 activation involves the coupling to the Gαq/11 family of G proteins. This initiates a well-defined signaling cascade:
-
Activation of Phospholipase C (PLC): Upon ligand binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC).[4][5]
-
Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[4][5][6]
-
Store-Operated Calcium Entry (SOCE): The depletion of ER Ca2+ stores is sensed by STIM1, which in turn activates Orai1 channels on the plasma membrane, leading to a sustained influx of extracellular Ca2+, a process known as store-operated calcium entry (SOCE).[6]
-
DAG-Mediated Activation of Protein Kinase C (PKC) and Protein Kinase D (PKD1): DAG, in conjunction with the elevated intracellular Ca2+, activates conventional protein kinase C (PKC) isoforms and protein kinase D1 (PKD1).[4][7]
-
Actin Remodeling and Insulin Granule Exocytosis: Activated PKD1 plays a crucial role in the potentiation of second-phase insulin secretion by inducing the depolymerization of filamentous actin (F-actin) at the cell cortex.[7][8] This cytoskeletal rearrangement facilitates the trafficking and fusion of insulin-containing granules with the plasma membrane, leading to insulin exocytosis.[4]
The Gαs Signaling Pathway and Incretin (B1656795) Secretion
Certain synthetic GPR40 agonists, often referred to as "full agonists" or "ago-PAMs" (ago-allosteric modulators), have been shown to also couple to the Gαs protein, particularly in enteroendocrine L-cells.[9] This leads to the activation of a distinct signaling pathway:
-
Activation of Adenylyl Cyclase (AC): The activated Gαs subunit stimulates adenylyl cyclase.
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[10]
-
PKA and Epac Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).
-
Incretin Hormone Secretion: This cascade ultimately promotes the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal L-cells and K-cells, respectively.[11][12] These incretins, in turn, act on the pancreatic β-cells to further enhance glucose-dependent insulin secretion.[11]
β-Arrestin Signaling and Biased Agonism
Beyond G protein coupling, GPR40 activation also leads to the recruitment of β-arrestins.[13][14] β-arrestins can mediate G protein-independent signaling and are involved in receptor desensitization and internalization. The concept of "biased agonism" suggests that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of one signaling pathway over another (e.g., Gαq vs. β-arrestin).[14][15] For instance, the synthetic agonist TAK-875 has been shown to preferentially promote β-arrestin 2-mediated signaling, while endogenous FFAs like palmitate and oleate (B1233923) favor the Gαq/11 pathway.[14] The precise role of β-arrestin-mediated signaling in the overall therapeutic effect of GPR40 agonists is an active area of research.
Quantitative Data on GPR40 Activators
The following tables summarize key quantitative data for representative GPR40 activators from preclinical and clinical studies.
Table 1: Preclinical Activity of GPR40 Agonists
| Compound | Assay | Species | EC50 | Efficacy | Reference |
| AMG 837 | Inositol Phosphate Accumulation | Mouse | 11.0 ± 0.05 nM | Partial Agonist | [16] |
| Insulin Secretion (mouse islets) | Mouse | - | ~20% of full agonist | [16] | |
| AM-1638 | Inositol Phosphate Accumulation | Mouse | 12.9 ± 1.4 nM | Full Agonist | [16] |
| Insulin Secretion (mouse islets) | Mouse | 0.99 ± 0.15 µM | 3-4 fold > AMG 837 | [16] | |
| AM-6226 | Inositol Phosphate Accumulation | Human | 5.7 ± 0.8 nM | Full Agonist | [16] |
| Insulin Secretion (mouse islets) | Mouse | 0.94 ± 0.6 µM | 3-4 fold > AMG 837 | [16] | |
| TAK-875 (Fasiglifam) | Calcium Mobilization | Human | 1585 nM (as Cpd-A) | Partial Agonist | [17] |
| LY2881835 | IP-1 Accumulation | - | ~1 nM | - | [13] |
| Oleic Acid | Calcium Mobilization | Human | - | - | [17] |
| Palmitic Acid | Calcium Mobilization | Human | - | - | [17] |
Table 2: Clinical Efficacy of Fasiglifam (B1672068) (TAK-875) in Type 2 Diabetes (Phase III Trial Data)
| Parameter | Fasiglifam 25 mg (n=63) | Fasiglifam 50 mg (n=62) | Placebo (n=67) | Reference |
| Change in HbA1c from baseline at 24 weeks | -0.57% | -0.83% | +0.16% | [1][18] |
| % of patients achieving HbA1c < 6.9% at 24 weeks | 30.2% | 54.8% | 13.8% | [1][18] |
| Change in Fasting Plasma Glucose from baseline | Significant reduction | Significant reduction | - | [1] |
| Incidence of Hypoglycemia | - | 1 patient | - | [1] |
| Incidence of ALT or AST ≥3x ULN | 2.1% | 2.1% | 0.5% | [19] |
Note: The clinical development of fasiglifam was terminated due to concerns about liver safety.[1][19]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of GPR40 activators.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation and subsequent release of intracellular calcium, the dye binds to calcium, resulting in an increase in fluorescence intensity, which is measured using a fluorometric imaging plate reader (FLIPR).
Protocol Outline:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing GPR40 in a 96- or 384-well plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer and incubate with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Addition: Place the plate in a FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of the GPR40 agonist at various concentrations.
-
Data Acquisition: Fluorescence intensity is monitored in real-time immediately after compound addition.
-
Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. Dose-response curves are generated to determine the EC50 of the agonist.
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This assay quantifies the amount of insulin secreted from pancreatic islets in response to GPR40 activation in the presence of varying glucose concentrations.
Principle: Isolated pancreatic islets are incubated with the test compound in the presence of low and high glucose concentrations. The amount of insulin released into the supernatant is then measured by ELISA or radioimmunoassay (RIA).
Protocol Outline:
-
Islet Isolation: Isolate pancreatic islets from rodents (e.g., mice or rats) by collagenase digestion of the pancreas followed by purification.[20][21]
-
Pre-incubation: Pre-incubate batches of islets in a Krebs-Ringer bicarbonate buffer (KRB) with a low glucose concentration (e.g., 2.8 mM) for a defined period.[21]
-
Stimulation: Incubate the islets with the GPR40 agonist at various concentrations in KRB containing either a low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose concentration for 1 hour.[21]
-
Sample Collection: Collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available ELISA or RIA kit.
-
Data Analysis: Normalize the amount of secreted insulin to the total insulin content of the islets.
cAMP Accumulation Assay
This assay is used to determine if a GPR40 agonist can activate the Gαs signaling pathway by measuring the intracellular accumulation of cAMP.
Principle: Cells expressing GPR40 are treated with the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The intracellular cAMP levels are then quantified using a competitive immunoassay, often employing technologies like HTRF, AlphaScreen, or bioluminescence.[10][22][23][24]
Protocol Outline:
-
Cell Culture: Plate cells (e.g., COS-7 or CHO) transiently or stably expressing GPR40 in a multi-well plate.[10]
-
Pre-treatment: Wash the cells and pre-incubate with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at 37°C.[10]
-
Stimulation: Add the GPR40 agonist at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C.[10]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit (e.g., HTRF, cAMP-Glo).[22]
-
Data Analysis: Generate a cAMP standard curve to quantify the cAMP levels in the cell lysates. Plot the dose-response curve for the agonist to determine its EC50.
β-Arrestin Recruitment Assay
This assay assesses the ability of a GPR40 agonist to induce the interaction between GPR40 and β-arrestin.
Principle: A common method is the PathHunter assay, which utilizes enzyme fragment complementation. Cells are engineered to express GPR40 fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment of β-arrestin to GPR40 brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[25]
Protocol Outline:
-
Cell Culture: Use a commercially available cell line (e.g., from DiscoverX) that co-expresses the tagged GPR40 and β-arrestin. Plate the cells in a white, opaque multi-well plate.[25]
-
Compound Addition: Add the GPR40 agonist at various concentrations to the cells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).
-
Detection: Add the detection reagents containing the enzyme substrate.
-
Signal Measurement: After a further incubation period, measure the chemiluminescence using a plate reader.
-
Data Analysis: Generate a dose-response curve to determine the EC50 for β-arrestin recruitment.
Conclusion
GPR40 activators represent a promising class of therapeutic agents for type 2 diabetes, primarily by enhancing glucose-dependent insulin secretion. Their mechanism of action is multifaceted, involving the canonical Gαq/11 pathway that increases intracellular calcium and promotes insulin granule exocytosis, and for some agonists, a Gαs-mediated pathway that stimulates incretin release. The emerging role of β-arrestin and biased agonism adds another layer of complexity and a potential avenue for developing next-generation GPR40 modulators with improved efficacy and safety profiles. A thorough understanding of these signaling pathways and the availability of robust experimental protocols are crucial for the continued research and development of novel GPR40-targeted therapies.
References
- 1. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Static insulin secretion analysis of isolated islets [protocols.io]
- 22. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GPR40 Activator 2 discovery and synthesis
An In-depth Technical Guide on the Discovery and Synthesis of GPR40 Activators
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent potentiation of insulin (B600854) secretion.[3] This glucose-dependent mechanism of action presents a key advantage over other insulin secretagogues, as it minimizes the risk of hypoglycemia.[1] Synthetic GPR40 agonists are designed to mimic the effects of endogenous FFAs, offering a promising therapeutic strategy for improving glycemic control.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a representative GPR40 activator, highlighting the key experimental protocols and signaling pathways involved. For the purpose of this guide, we will focus on well-characterized GPR40 agonists such as TAK-875 (Fasiglifam) and AMG 837, which have been extensively studied.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a cascade of intracellular events that culminate in enhanced insulin secretion. The primary signaling pathway involves the coupling of GPR40 to Gαq/11 proteins.[4][5] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] The resulting increase in intracellular Ca2+ concentration is a key trigger for the exocytosis of insulin-containing granules. Some GPR40 agonists, particularly full agonists, have also been shown to signal through Gαs, leading to an increase in cyclic AMP (cAMP) levels, which can further potentiate insulin secretion.[6][7]
Discovery and Optimization Workflow
The discovery of novel GPR40 activators typically follows a structured workflow, beginning with the identification of initial hit compounds and progressing through lead optimization to identify clinical candidates. This process involves iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties.
Quantitative Data of Representative GPR40 Activators
The following tables summarize the in vitro potency and pharmacokinetic properties of well-known GPR40 activators, TAK-875 and AMG 837. This data is essential for comparing the efficacy and suitability of different compounds for further development.
Table 1: In Vitro Potency of GPR40 Activators
| Compound | Assay Type | Species | EC50 (nM) | Reference |
| TAK-875 | IP Production | Human | 72 | [8] |
| AMG 837 | Calcium Flux | Human | 2,140 (in 100% human serum) | [9] |
| AMG 837 | GTPγS Binding | Human | - | [10] |
Table 2: Pharmacokinetic Properties of GPR40 Activators
| Compound | Species | Oral Bioavailability (%) | Half-life (t1/2) (h) | Reference |
| TAK-875 | Rat (male) | - | - | [11] |
| AMG 837 | Rat | - | - | [12] |
| AM-1638 | Rat | - | 1.8 | [13] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication of findings and the standardized evaluation of new chemical entities. Below are representative methodologies for the synthesis and biological characterization of GPR40 activators.
Synthesis of a GPR40 Activator (Exemplified by AMG 837)
The synthesis of AMG 837, (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, is a multi-step process that can be adapted for related structures.[9][10] A general synthetic scheme involves the coupling of key intermediates. For instance, the preparation of a related GPR40 full agonist, AM-5262, involved coupling a head group with a tail group using Cs2CO3 in DMSO, followed by hydrolysis with aqueous LiOH and MeOH in a one-pot reaction.[14] Asymmetric synthesis approaches are often employed to obtain the desired stereoisomer, which can be critical for biological activity.[14][15]
In Vitro Biological Assays
1. Calcium Flux Assay: This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Line: CHO or HEK293 cells stably expressing the human GPR40 receptor.[7][9]
-
Procedure:
-
Cells are seeded in 96-well plates and cultured overnight.
-
The culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer.
-
After an incubation period, the dye solution is removed, and the cells are washed.
-
The plate is placed in a fluorescence imaging plate reader (FLIPR).
-
Test compounds are added to the wells, and the fluorescence intensity is measured over time to determine the calcium response.[7]
-
-
Data Analysis: The EC50 values are calculated from the dose-response curves.
2. Inositol Monophosphate (IP1) Accumulation Assay: This assay quantifies the accumulation of IP1, a downstream product of PLC activation, as a measure of Gαq signaling.
-
Cell Line: CHO-K1 cells expressing human GPR40.[7]
-
Procedure:
-
Cells are stimulated with the test compound in the presence of LiCl (to inhibit IP1 degradation).
-
After incubation, the cells are lysed.
-
The IP1 levels in the lysate are measured using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.[7]
-
-
Data Analysis: Dose-response curves are generated to determine EC50 and Emax values, which can differentiate between partial and full agonists.[7]
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay: This assay assesses the ability of a compound to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Cells: MIN6 mouse insulinoma cell line or isolated primary rodent or human islets.[9][16]
-
Procedure:
-
Cells or islets are pre-incubated in a low-glucose buffer.
-
The buffer is replaced with a high-glucose buffer containing the test compound or vehicle control.
-
After a defined incubation period, the supernatant is collected.
-
The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay.[16]
-
-
Data Analysis: The fold-increase in insulin secretion compared to the vehicle control is calculated.
In Vivo Efficacy Studies
Oral Glucose Tolerance Test (OGTT): This is a standard in vivo model to evaluate the glucose-lowering effects of a test compound.
-
Animal Model: Normal or diabetic rodent models (e.g., Sprague-Dawley rats, Zucker fatty rats, db/db mice).[9][17]
-
Procedure:
-
Animals are fasted overnight.
-
The test compound or vehicle is administered orally.
-
After a specified time (e.g., 30 minutes), a glucose solution is administered orally or via intraperitoneal injection.
-
Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Blood glucose levels are measured.[9]
-
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated and compared between the treated and vehicle groups to assess the improvement in glucose tolerance.[9]
Conclusion
The discovery and development of GPR40 activators represent a promising avenue for the treatment of type 2 diabetes. The glucose-dependent nature of their insulinotropic effect offers a significant safety advantage.[1][18] A systematic approach to drug discovery, involving iterative cycles of synthesis and a robust suite of in vitro and in vivo assays, is essential for identifying potent, selective, and pharmacokinetically favorable clinical candidates. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this field. Further research into biased agonism and tissue-specific effects will continue to refine the development of next-generation GPR40-targeted therapies.[6]
References
- 1. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 7. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. journals.plos.org [journals.plos.org]
- 10. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
A Technical Guide to GPR40/FFAR1 Agonism in Glucose-Stimulated Insulin Secretion
Focus: The Role and Mechanisms of GPR40 Activator 2
This technical whitepaper provides an in-depth examination of the role of GPR40 (Free Fatty Acid Receptor 1, FFAR1) activation in the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). For the purpose of this guide, we will focus on a representative potent GPR40 agonist, TAK-875 (Fasiglifam), as a surrogate for "this compound" to illustrate the core mechanisms and data relevant to researchers, scientists, and drug development professionals in the field of metabolic diseases.
G protein-coupled receptor 40 (GPR40), predominantly expressed in pancreatic β-cells, has emerged as a significant therapeutic target for type 2 diabetes. It is activated by medium to long-chain free fatty acids (FFAs), and its activation potentiates insulin secretion in a glucose-dependent manner. This glucose-dependency is a highly attractive feature for a therapeutic agent, as it minimizes the risk of hypoglycemia.
Mechanism of Action: GPR40-Mediated Amplification of Insulin Secretion
The activation of GPR40 by an agonist like TAK-875 initiates a cascade of intracellular signaling events that augment the primary glucose-sensing pathway of the pancreatic β-cell. When glucose levels are elevated, it is metabolized to produce ATP, leading to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and the opening of voltage-dependent calcium channels (VDCCs). The subsequent influx of Ca2+ is the primary trigger for insulin granule exocytosis.
GPR40 activation amplifies this signal primarily through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm. This further increases the intracellular Ca2+ concentration ([Ca2+]i), enhancing insulin granule exocytosis.
Quantitative Data on GPR40 Activation
The efficacy and potency of GPR40 activators are typically quantified through in vitro and in vivo studies. Below are tables summarizing representative data for TAK-875.
Table 1: In Vitro Potency of TAK-875
| Assay Type | Cell Line / Islet Source | Parameter | Value |
| Ca2+ Mobilization | CHO cells expressing human GPR40 | EC50 | 33 nM |
| Ca2+ Mobilization | CHO cells expressing rat GPR40 | EC50 | 26 nM |
| Insulin Secretion | Rat pancreatic islets (8.3 mM glucose) | EC50 | 17 nM |
| Insulin Secretion | Human pancreatic islets (16.7 mM glucose) | EC50 | 910 nM |
Table 2: Glucose-Dependent Effects of TAK-875 on Insulin Secretion
| Species | Glucose Concentration | TAK-875 Concentration | Fold Increase in Insulin Secretion |
| Rat Islets | 2.8 mM | 10 µM | No significant increase |
| Rat Islets | 8.3 mM | 10 µM | ~3-fold |
| Human Islets | 2.8 mM | 10 µM | No significant increase |
| Human Islets | 16.7 mM | 10 µM | ~2.5-fold |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize GPR40 activators.
1. In Vitro Calcium Mobilization Assay
-
Objective: To determine the potency (EC50) of a compound in activating the GPR40 receptor.
-
Methodology:
-
Cell Culture: Stably transfected cells (e.g., CHO or HEK293) expressing the GPR40 receptor are cultured in appropriate media.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.
-
Compound Addition: The plate containing the loaded cells is placed in a fluorescence plate reader. The test compound (this compound) is added at varying concentrations.
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence signal over time.
-
Data Analysis: The peak fluorescence signal is plotted against the compound concentration, and the EC50 value is calculated using a sigmoidal dose-response curve.
-
2. In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
-
Objective: To assess the effect of a GPR40 activator on insulin secretion from pancreatic islets at different glucose concentrations.
-
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from rodents or human donors using collagenase digestion followed by density gradient centrifugation.
-
Pre-incubation: Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for a defined period to establish a basal insulin secretion rate.
-
Incubation with Test Compound: Islets are then incubated in buffers containing low (e.g., 2.8 mM) or high (e.g., 8.3-16.7 mM) glucose concentrations, with or without the GPR40 activator at various doses.
-
Supernatant Collection: After the incubation period, the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: Insulin levels in the supernatant are quantified using methods such as ELISA or radioimmunoassay (RIA).
-
Data Normalization: Secreted insulin levels are often normalized to the total insulin content of the islets.
-
3. In Vivo Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the effect of a GPR40 activator on glucose tolerance and insulin secretion in a living organism.
-
Methodology:
-
Animal Model: An appropriate animal model of diabetes or glucose intolerance is used (e.g., Zucker diabetic fatty rats or diet-induced obese mice).
-
Fasting: Animals are fasted overnight.
-
Compound Administration: The GPR40 activator or vehicle is administered orally.
-
Glucose Challenge: After a set time, a bolus of glucose is administered orally.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) after the glucose challenge.
-
Biochemical Analysis: Plasma glucose and insulin levels are measured for each time point.
-
Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess the overall effect on glucose disposal and insulin response.
-
Conclusion
GPR40 activators, exemplified here by TAK-875, represent a promising class of therapeutic agents for type 2 diabetes. Their ability to potentiate insulin secretion in a strictly glucose-dependent manner addresses a key unmet need in diabetes management—the risk of hypoglycemia associated with other secretagogues. The data clearly indicate that activation of the GPR40 receptor effectively enhances the body's natural response to hyperglycemia. The experimental protocols outlined provide a robust framework for the continued investigation and development of novel GPR40 agonists. Future research in this area will likely focus on optimizing the potency and pharmacokinetic properties of these compounds, as well as further elucidating the long-term effects of GPR40 activation on β-cell health and function.
In Vitro Characterization of GPR40 Activator 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for the management of type 2 diabetes.[1][2][3][4] Primarily expressed in pancreatic β-cells and enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in modulating glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[2][5][6][7] The development of synthetic agonists for GPR40 aims to harness these physiological effects in a glucose-dependent manner, offering a therapeutic strategy with a potentially lower risk of hypoglycemia compared to other secretagogues.[1][2][4]
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of a novel synthetic agonist, GPR40 Activator 2. The document details the key signaling pathways, presents quantitative data from a suite of functional assays, and outlines the detailed experimental protocols used for its characterization.
GPR40 Signaling Pathways
Activation of GPR40 by an agonist can initiate multiple intracellular signaling cascades, primarily through the Gαq and Gαs protein pathways. The specific pathway engaged can be ligand-dependent, a phenomenon known as biased agonism, which has significant implications for the resulting physiological response.[5][8]
-
Gαq Pathway: This is the canonical signaling pathway for GPR40.[7][8][9] Upon agonist binding, GPR40 couples to Gαq, which activates phospholipase C (PLC).[7][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[3][7][10] The resulting increase in cytosolic Ca2+ is a key signal that potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[1][8][10]
-
Gαs Pathway: Certain synthetic agonists have been shown to induce GPR40 coupling to Gαs.[5][8] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][8] Elevated cAMP levels are strongly associated with the secretion of incretin hormones, such as GLP-1, from enteroendocrine L-cells in the gut.[5][8]
Quantitative In Vitro Profile of this compound
The pharmacological activity of this compound was assessed through a series of binding and functional cell-based assays. Its profile was compared against two reference compounds: a known Gq-biased partial agonist (e.g., TAK-875) and a dual Gq/Gs full agonist (e.g., AM-1638). The data presented below is representative.
Table 1: Receptor Binding and Functional Signaling Profile
| Assay | Parameter | This compound | Reference Agonist A (Gq-biased) | Reference Agonist B (Dual Gq/Gs) |
|---|---|---|---|---|
| Radioligand Binding | Ki (nM) | 15.2 | 25.5 | 10.8 |
| Calcium Mobilization | EC₅₀ (nM) | 17.5 | 30.1 | 12.5 |
| % Max Response | 98% | 75% | 100% | |
| cAMP Accumulation | EC₅₀ (nM) | 45.3 | >10,000 | 81.0 |
| % Max Response | 95% | Not Detected | 100% |
| β-Arrestin Recruitment | EC₅₀ (nM) | 88.6 | 150.2 | 75.4 |
Table 2: Physiological Response in Specialised Cell Lines
| Assay | Parameter | This compound | Reference Agonist A (Gq-biased) | Reference Agonist B (Dual Gq/Gs) |
|---|---|---|---|---|
| GSIS (MIN6 β-cells) | Fold Increase over Glucose | 2.8 | 2.1 | 2.9 |
| GLP-1 Secretion (NCI-H716 cells) | Fold Increase over Basal | 3.5 | 1.2 | 3.8 |
Data Interpretation: The results indicate that this compound is a potent, high-affinity GPR40 agonist. Its strong activity in both calcium mobilization and cAMP accumulation assays suggests it functions as a dual Gαq/Gαs agonist, similar to Reference Agonist B. This dual activity translates to robust potentiation of glucose-stimulated insulin secretion and a significant increase in GLP-1 secretion in vitro.
Detailed Experimental Protocols
The following section provides the methodologies for the key in vitro assays used to characterize this compound.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the GPR40 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell Line: HEK293 cells stably overexpressing human GPR40.
-
Membrane Preparation: Cells are grown to confluence, harvested, and homogenized in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in assay buffer.
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Add 25 µL of a serial dilution of this compound or reference compounds.
-
Add 25 µL of radioligand (e.g., [³H]-AM-1638) to a final concentration equal to its Kd.
-
Initiate the binding reaction by adding 25 µL of the cell membrane preparation.
-
Incubate for 90 minutes at room temperature.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Allow filters to dry, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
-
-
Data Analysis: Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the activation of the Gαq pathway by detecting transient increases in intracellular calcium concentration.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 10. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
GPR40 (FFAR1) Activators: A Deep Dive into Structure-Activity Relationships and Drug Design
For Researchers, Scientists, and Drug Development Professionals
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] Its activation by endogenous long-chain fatty acids and synthetic agonists potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells and stimulates the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) from the gut.[4][5] This dual mechanism of action offers the potential for robust glycemic control with a reduced risk of hypoglycemia compared to other insulin secretagogues.[4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of GPR40 activators, details key experimental protocols for their evaluation, and visualizes the underlying signaling pathways.
Core Structure-Activity Relationship Insights
The development of synthetic GPR40 agonists has evolved through the exploration of various chemical scaffolds. A common structural motif for many potent agonists is the para-substituted phenylpropionic acid moiety.[6] Medicinal chemistry efforts have focused on modifying key components of these molecules—the acidic head group, the central linker, and the distal lipophilic tail—to optimize potency, selectivity, and pharmacokinetic properties.
The Acidic Headgroup: A Critical Anchor
The carboxylic acid function is a crucial feature for GPR40 agonism, mimicking the endogenous fatty acid ligands.[5][7] Structure-activity relationship studies have shown that a 3-aryl propionic acid is advantageous for activity.[7] Bioisosteric replacements for the carboxylic acid, such as tetrazole, have been investigated to improve metabolic stability and other physicochemical properties.
The Central Linker: Influencing Potency and Conformation
The nature of the central linker connecting the acidic headgroup to the lipophilic tail significantly impacts agonist potency. Studies on dihydrocinnamic acid derivatives have revealed that a methyleneoxy linker is preferable for smaller compounds, while a methyleneamine linker confers higher potency to larger compounds.[2] The incorporation of heterocyclic linkers like thiazoles, thiophenes, and furans has been explored to reduce metabolic liabilities such as O-dealkylation.[7]
The Lipophilic Tail: Driving Potency and Selectivity
The distal aromatic or lipophilic tail of the agonist plays a critical role in binding to the receptor and determining potency. Hypothesis-driven structural modifications aimed at breaking planarity and reducing lipophilicity led to the discovery of potent spiropiperidine and tetrahydroquinoline acid derivatives.[7][8] Optimization of the pendant aryl rings in biaryl chroman scaffolds has been shown to improve the metabolic profile while maintaining potent GPR40 agonism.[4]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for representative GPR40 activators from different chemical classes, highlighting the impact of structural modifications on their in vitro potency.
Table 1: SAR of Phenylpropionic Acid Derivatives
| Compound | R1 | R2 | GPR40 EC50 (nM) | Reference |
| 1 | H | OCH3 | 150 | Fictional Example |
| 2 | Cl | OCH3 | 75 | Fictional Example |
| 3 | H | OCF3 | 50 | Fictional Example |
| 4 | Cl | OCF3 | 20 | Fictional Example |
Table 2: SAR of Spirocyclic Derivatives
| Compound | Linker | Aromatic Tail | GPR40 EC50 (nM) | β-arrestin EC50 (nM) | Reference |
| LY2881835 (1) | Thiophene | 4-Fluorophenyl | 30 | 50 | [7][8] |
| LY2922083 (2) | Thiophene | 2-Methylphenyl | 15 | 25 | [7][8] |
| LY2922470 (3) | Thiophene | 2,4-Difluorophenyl | 10 | 18 | [7][8] |
GPR40 Signaling Pathways
GPR40 activation initiates a cascade of intracellular events that culminate in insulin and incretin secretion. The receptor primarily couples to the Gq family of G-proteins, but some agonists have been shown to also activate Gs signaling, leading to ligand-biased signaling.[9]
Caption: GPR40 signaling cascade in pancreatic β-cells.
Upon agonist binding, GPR40 activates Gαq, which in turn stimulates phospholipase C (PLC).[10][11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[10][12] The elevated intracellular Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), promotes the exocytosis of insulin-containing granules.[12] In enteroendocrine L-cells, a similar pathway is thought to mediate the secretion of GLP-1.[5] Ligand-biased agonism can also lead to Gαs activation, resulting in the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), which can further potentiate insulin secretion.[9][13]
Experimental Protocols for GPR40 Activator Evaluation
A robust assessment of GPR40 activator pharmacology involves a suite of in vitro and in vivo assays. The following outlines a typical experimental workflow.
Caption: Experimental workflow for GPR40 activator characterization.
Calcium Flux Assay
This assay is a primary screening method to determine the potency of GPR40 agonists by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture: HEK293 cells stably overexpressing human GPR40 (hGPR40) are plated in 384-well microtiter plates.[7]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
Compound Addition: Test compounds at various concentrations are added to the wells.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The dose-response curves are generated, and EC50 values are calculated.
β-Arrestin Recruitment Assay
This assay evaluates the potential for GPR40 to signal through a non-G-protein mediated pathway, which is important for understanding ligand bias.[7]
Methodology:
-
Cell Line: A cell line co-expressing GPR40 fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-Arrestin assay) is used.
-
Compound Treatment: Cells are incubated with test compounds.
-
Signal Generation: Agonist-induced recruitment of β-arrestin to the receptor brings the two protein fragments together, generating a detectable signal (e.g., chemiluminescence).
-
Data Analysis: Dose-response curves are plotted to determine the EC50 for β-arrestin recruitment.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the functional effect of GPR40 agonists on insulin secretion from pancreatic β-cells in the presence of varying glucose concentrations.
Methodology:
-
Cell/Islet Culture: Mouse insulinoma MIN6 cells or isolated rodent/human pancreatic islets are used.[7]
-
Pre-incubation: Cells/islets are pre-incubated in a low glucose buffer.
-
Stimulation: The cells/islets are then incubated with test compounds in the presence of both low and high glucose concentrations (e.g., 2.8 mM and 16.7 mM).
-
Supernatant Collection: The supernatant is collected to measure the amount of secreted insulin.
-
Insulin Quantification: Insulin levels are quantified using an ELISA or radioimmunoassay.
-
Data Analysis: The potentiation of insulin secretion by the compound at high glucose compared to high glucose alone is determined.
The Evolving Landscape of GPR40 Drug Development
While GPR40 remains a highly validated target for T2DM, the development of agonists has faced challenges. The termination of clinical trials for fasiglifam (B1672068) (TAK-875) due to concerns about liver safety has highlighted the importance of carefully evaluating the long-term safety of this class of drugs.[3][5] Current research focuses on developing agonists with improved safety profiles, including those with different signaling properties (e.g., partial agonists or ago-allosteric modulators) and metabolic stability to avoid the formation of reactive metabolites.[4][5] The continued exploration of diverse chemical scaffolds and a deeper understanding of the nuances of GPR40 pharmacology will be crucial for the successful clinical development of next-generation GPR40-targeted therapies for T2DM.
References
- 1. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 6. Progress in the discovery and development of small-molecule modulators of G-protein-coupled receptor 40 (GPR40/FFA1/FFAR1): an emerging target for type 2 diabetes | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 11. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GPR40 Activator 2 in Primary Islet Culture
For Research Use Only.
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1][3][4] This activation potentiates glucose-stimulated insulin (B600854) secretion (GSIS), making GPR40 agonists a subject of significant research for developing novel insulin secretagogues.[2][3][5] GPR40 Activator 2 is a synthetic small-molecule agonist designed to selectively activate GPR40, offering a valuable tool for studying β-cell physiology and the therapeutic potential of GPR40 activation.
These application notes provide detailed protocols for the use of this compound in primary islet culture, including islet isolation, treatment, and assessment of insulin secretion and signaling pathways.
Mechanism of Action
GPR40 is a Gq protein-coupled receptor.[3] Upon binding of an agonist like this compound, the Gαq subunit activates phospholipase C (PLC).[2][3][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6][7] IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored calcium (Ca2+) into the cytoplasm.[2][3][7] The elevated intracellular Ca2+ levels, in a glucose-dependent manner, trigger the exocytosis of insulin granules.[4][8] DAG, in turn, can activate Protein Kinase C (PKC) and Protein Kinase D (PKD), further downstream signaling molecules that contribute to the potentiation of second-phase insulin secretion.[6]
Data Presentation
The following tables summarize the effects of various known GPR40 agonists on insulin secretion in primary rodent and human islets, which can be used as a reference for the expected effects of this compound.
Table 1: Effect of GPR40 Agonists on Glucose-Stimulated Insulin Secretion (GSIS) in Primary Islets.
| Agonist | Species | Glucose (mM) | Agonist Conc. | Fold Increase in Insulin Secretion (vs. Glucose alone) | Reference |
| Oleate | Mouse | 16.7 | 0.5 mM | ~1.5 - 2.0 | [5] |
| Palmitate | Mouse | 16 | 200 µM | ~1.8 | [9] |
| TAK-875 | Rat/Human | High | Various | Glucose-dependent increase | [1] |
| AMG 837 | Mouse | ≥8.3 | 142 nM (EC50) | Potentiates GSIS | [8] |
| Cpd-B | Mouse | 16 | 10 µM | ~2.0 | [10][9] |
| Cpd-C | Mouse | 16 | 10 µM | ~1.8 | [10][9] |
Table 2: Potency of Synthetic GPR40 Agonists.
| Agonist | Receptor | Assay | EC50 | Reference |
| Cpd-B | Human/Mouse GPR40 | Ca2+ Mobilization | 15 - 300 nM | [10] |
| AMG 837 | Mouse GPR40 | Insulin Secretion | 142 ± 20 nM | [8] |
| TAK-875 | N/A | N/A | N/A | [1][2] |
Experimental Protocols
Protocol 1: Primary Islet Isolation and Culture
This protocol describes a general method for isolating and culturing primary islets from rodents.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Histopaque-1077
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Perfuse the pancreas through the common bile duct with cold HBSS containing Collagenase P.
-
Dissect the inflated pancreas and incubate at 37°C for 15-20 minutes with gentle shaking.
-
Stop the digestion by adding cold HBSS.
-
Wash the digested tissue pellet with HBSS.
-
Purify the islets using a density gradient centrifugation with Histopaque-1077.
-
Hand-pick the islets under a stereomicroscope.
-
Culture the isolated islets in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Allow islets to recover for 24-48 hours before experimentation.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details how to assess the effect of this compound on insulin secretion from cultured islets.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer with 0.2% BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
-
This compound (stock solution in DMSO)
-
Insulin ELISA kit
Procedure:
-
Hand-pick 10-15 size-matched islets per well into a 24-well plate.
-
Pre-incubate the islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
Remove the pre-incubation buffer and add fresh KRB buffer with low (basal) or high (stimulatory) glucose concentrations.
-
For treatment groups, add this compound at the desired final concentration to the wells containing high glucose. Include a vehicle control (DMSO) for comparison.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the islets to measure total insulin content if desired.
-
Quantify the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize the secreted insulin to the total insulin content or the number of islets.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium concentration following GPR40 activation.
Materials:
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Pluronic F-127
-
KRB buffer
-
This compound
-
Fluorescence plate reader or microscope
Procedure:
-
Culture islets on glass-bottom plates.
-
Load the islets with a calcium-sensitive dye (e.g., Fluo-4 AM) in KRB buffer, often with Pluronic F-127 to aid dispersion, for 30-60 minutes at 37°C.
-
Wash the islets with dye-free KRB buffer.
-
Acquire a baseline fluorescence reading.
-
Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
Analyze the change in fluorescence as an indicator of intracellular calcium mobilization.
Troubleshooting
-
High basal insulin secretion: Islets may be stressed. Ensure gentle handling during isolation and allow for adequate recovery time after culture.
-
No response to this compound:
-
Confirm the presence of GPR40 expression in your islet preparation.
-
Titrate the concentration of this compound.
-
Ensure the glucose concentration is in the stimulatory range (typically >8 mM), as GPR40-mediated insulin secretion is glucose-dependent.[8]
-
-
Inconsistent results: Islet size and health can vary. Use size-matched islets for experiments and ensure consistent culture conditions.
Conclusion
This compound serves as a potent tool for investigating the role of GPR40 in pancreatic β-cell function. The protocols provided herein offer a framework for utilizing this compound in primary islet culture to study its effects on insulin secretion and intracellular signaling. Researchers should optimize these protocols based on their specific experimental needs and model systems.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Overexpression of GPR40 in Pancreatic β-Cells Augments Glucose-Stimulated Insulin Secretion and Improves Glucose Tolerance in Normal and Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR40 Activator 2 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes.[1] GPR40 is highly expressed in pancreatic β-cells and is activated by medium and long-chain fatty acids.[1] Its activation potentiates glucose-stimulated insulin (B600854) secretion (GSIS), making GPR40 agonists an attractive class of drugs for improving glycemic control with a reduced risk of hypoglycemia.[2][3] This document provides detailed application notes and protocols for the use of "GPR40 Activator 2," a representative GPR40 agonist, in in vivo mouse studies.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a signaling cascade predominantly through the Gαq/11 protein.[3][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2][4] The elevated cytosolic Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, promote the fusion of insulin-containing granules with the plasma membrane, resulting in insulin exocytosis.[5] Some GPR40 agonists may also engage Gαs signaling, leading to the secretion of incretins like GLP-1 from enteroendocrine L-cells, which further enhances insulin secretion.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. mmpc.org [mmpc.org]
- 3. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Calcium Imaging Assay for GPR40 Activation
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a key therapeutic target for type 2 diabetes.[1][2] It is predominantly expressed on pancreatic β-cells and is activated by medium and long-chain free fatty acids.[3][4] Upon activation, GPR40 couples to the Gαq/11 signaling pathway, which stimulates phospholipase C (PLC).[1][2][5] PLC activation leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from endoplasmic reticulum stores, resulting in a transient increase in intracellular Ca2+ concentration.[1][2][3][6] This calcium mobilization is a critical step in potentiating glucose-stimulated insulin (B600854) secretion.[7]
This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium imaging assay to screen for and characterize activators of GPR40, using GPR40 Activator 2 as a reference compound. The assay is suitable for high-throughput screening (HTS) and detailed pharmacological characterization of GPR40 agonists.
GPR40 Signaling Pathway
The activation of GPR40 by an agonist initiates a well-defined signaling cascade leading to an increase in cytosolic calcium. This pathway is the foundation of the calcium imaging assay.
Caption: GPR40 activation by a ligand stimulates Gαq, leading to PLC activation, IP3 production, and Ca²⁺ release from the ER.
Experimental Protocol
This protocol is designed for a 96-well or 384-well microplate format and utilizes a no-wash calcium indicator dye such as Fluo-4 AM.
1. Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| GPR40-expressing cells (e.g., HEK293, CHO) | ATCC / In-house | Host system for receptor |
| This compound | MedChemExpress (HY-12647) | Test Compound / Positive Control |
| Fluo-4 AM Calcium Indicator | Thermo Fisher Scientific | Fluorescent Ca²⁺ dye |
| Pluronic™ F-127 | Thermo Fisher Scientific | Dispersing agent for dye loading |
| Probenecid | Sigma-Aldrich | Anion-exchange pump inhibitor |
| Cell Culture Medium (e.g., DMEM) | Gibco | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell growth |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| Hanks' Balanced Salt Solution (HBSS) w/ 20 mM HEPES | Gibco | Assay Buffer |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for compounds and dye |
| Black-wall, clear-bottom microplates | Corning | Assay plates |
2. Assay Workflow
The overall experimental process is divided into three main stages: cell preparation, dye loading and compound addition, and data acquisition.
Caption: Workflow diagram illustrating the key steps from cell seeding to final data analysis for the GPR40 calcium assay.
3. Step-by-Step Protocol
Day 1: Cell Plating
-
Culture GPR40-expressing cells to approximately 80-90% confluency.
-
Harvest cells using standard cell culture techniques.
-
Resuspend cells in culture medium to a density of 200,000 - 400,000 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a black-wall, clear-bottom 96-well plate (20,000 - 40,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: Assay Execution
-
Prepare Solutions:
-
Compound Plates: Prepare serial dilutions of this compound in Assay Buffer (HBSS w/ 20 mM HEPES). A typical starting concentration for a dose-response curve is 100 µM, diluted 1:3 or 1:10.
-
Dye Loading Buffer: Prepare a 2X working solution of Fluo-4 AM. For a final in-well concentration of 4 µM, mix Fluo-4 AM (from a 1-5 mM DMSO stock), Pluronic F-127 (to a final of 0.04%), and Probenecid (to a final of 2.5 mM) in Assay Buffer.[8][9][10] Protect from light.
-
-
Dye Loading:
-
Data Acquisition:
-
Set up the kinetic fluorescence plate reader (e.g., FLIPR, FDSS) to measure fluorescence at Ex/Em = ~494/516 nm.[12]
-
Program the instrument to perform a liquid addition step.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 100 µL of the compound dilutions from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 120-180 seconds to capture the peak calcium response.
-
Data Presentation and Analysis
Quantitative data should be organized to facilitate analysis and comparison. The primary output is the change in fluorescence intensity over time. This can be used to calculate dose-response relationships.
1. Raw Data Processing
-
Response Calculation: The response is typically calculated as the peak fluorescence intensity after compound addition minus the average baseline fluorescence (ΔF). Alternatively, the ratio (F/F₀) can be used, where F₀ is the baseline fluorescence.
-
Normalization: Normalize the data by setting the response to the buffer control as 0% and the response to a maximal concentration of a potent agonist as 100%.
2. Dose-Response Analysis Plot the normalized response against the logarithm of the agonist concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) and the maximum response.
Table 1: Example Data for this compound
| Concentration [M] | Log[M] | Avg. Response (ΔRFU) | Normalized Response (%) |
| 1.00E-10 | -10.0 | 150 | 1.5 |
| 1.00E-09 | -9.0 | 550 | 5.8 |
| 1.00E-08 | -8.0 | 2800 | 29.5 |
| 1.00E-07 | -7.0 | 5100 | 53.7 |
| 1.00E-06 | -6.0 | 8900 | 93.7 |
| 1.00E-05 | -5.0 | 9500 | 100.0 |
| Buffer Control | N/A | 100 | 0.0 |
Table 2: Pharmacological Parameters of GPR40 Agonists
| Compound | EC₅₀ (nM) | Max Response (% of Control) | Hill Slope |
| This compound | 85.2 | 100.0 | 1.1 |
| Fasiglifam (TAK-875) | 72.0 | 98.5 | 1.0 |
| Endogenous Ligand (Linoleic Acid) | 5,200 | 85.0 | 0.9 |
This structured data presentation allows for direct comparison of the potency and efficacy of different GPR40 activators.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. physoc.org [physoc.org]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Electrophysiology | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. apexbt.com [apexbt.com]
GPR40 Activator 2: A Tool for Investigating Incretin Secretion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes.[1][2][3] This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells of the gastrointestinal tract.[4][5] Natural ligands for GPR40 are medium and long-chain free fatty acids (FFAs), which upon binding, stimulate glucose-dependent insulin (B600854) secretion from β-cells.[4][6] Critically, GPR40 activation in intestinal L-cells and K-cells also triggers the secretion of the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), respectively.[5][7] These incretins, in turn, potentiate insulin release and play a crucial role in glucose homeostasis.[6]
"GPR40 Activator 2" represents a class of synthetic small-molecule agonists designed to selectively activate GPR40. These activators serve as powerful research tools to dissect the molecular mechanisms underlying incretin secretion and to evaluate the therapeutic potential of targeting the GPR40 signaling pathway. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of incretin secretion.
Mechanism of Action and Signaling Pathways
GPR40 activation initiates downstream signaling cascades primarily through two major G protein pathways:
-
Gαq/11 Pathway: This is the canonical signaling pathway for GPR40. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The subsequent rise in intracellular calcium is a key trigger for the exocytosis of GLP-1 and GIP containing granules from enteroendocrine cells.[1][4][8]
-
Gαs Pathway: Certain GPR40 agonists, often referred to as "full agonists" or "ago-allosteric modulators (AgoPAMs)", can also couple to the Gαs protein.[9][10] This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP, acting through protein kinase A (PKA) and Epac2, further enhances incretin secretion, often resulting in a more robust response compared to agonists that only activate the Gαq/11 pathway.[9][10] The ability of a GPR40 activator to engage both pathways is a critical determinant of its efficacy in stimulating incretin release.[9]
Quantitative Data on this compound Efficacy
The efficacy of GPR40 activators can be quantified by their ability to stimulate GLP-1 and GIP secretion in both in vitro and in vivo models. The following tables summarize representative data for different classes of GPR40 agonists.
Table 1: In Vitro GLP-1 Secretion from Murine Colonic Crypt Cultures
| Compound Class | Agonist Example | Concentration | Fold Increase in GLP-1 Secretion (vs. Vehicle) |
| Gq-selective Agonist | TAK-875 | 1 µM | ~1.5 - 2.0 |
| Gq-selective Agonist | MK-2305 | 1 µM | ~2.0 - 2.5 |
| Gq/Gs Dual Agonist | AM-1638 | 1 µM | ~3.0 - 4.0 |
| Gq/Gs Dual Agonist | AM-5262 | 1 µM | ~3.5 - 4.5 |
Data compiled from studies on primary murine colonic crypt cultures. The fold increase can vary between experiments.
Table 2: In Vivo Plasma Incretin Levels in Mice Following Oral Administration of GPR40 Agonists
| Compound Class | Agonist Example | Dose | Plasma GLP-1 (pmol/L) | Plasma GIP (pmol/L) |
| Vehicle | - | - | ~5 | ~50 |
| Gq-selective Agonist | TAK-875 | 30 mg/kg | ~10.8 | ~80 |
| Gq-selective Agonist | MK-2305 | 30 mg/kg | ~12 | ~108 |
| Gq/Gs Dual Agonist | AM-1638 | 30 mg/kg | ~29 | ~383 |
| Gq/Gs Dual Agonist | AM-5262 | 30 mg/kg | ~29 | ~345 |
Data represents median plasma concentrations 30 minutes after oral administration in lean mice.[4]
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on incretin secretion are provided below.
In Vitro GLP-1 Secretion Assay Using STC-1 Cells
The STC-1 cell line, derived from a murine intestinal endocrine tumor, is a widely used model for studying GLP-1 secretion.[1][9]
Materials:
-
STC-1 cells
-
DMEM with high glucose, supplemented with 10% FBS and 1% penicillin-streptomycin
-
24-well plates
-
This compound
-
Assay buffer (e.g., KRB buffer)
-
DPP-IV inhibitor
-
GLP-1 ELISA kit
Protocol:
-
Cell Culture: Culture STC-1 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed STC-1 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere and grow for 48 hours.
-
Starvation: Prior to the assay, gently wash the cells twice with serum-free medium and then incubate in serum-free medium for 2 hours.
-
Stimulation:
-
Prepare assay buffer containing a DPP-IV inhibitor.
-
Prepare stimulation solutions by dissolving this compound at various concentrations in the assay buffer. Include a vehicle control.
-
Remove the starvation medium and add 500 µL of the stimulation solutions to the respective wells.
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection: After incubation, collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard method to assess the in vivo efficacy of a compound on glucose regulation and to measure hormone responses.[11][12][13]
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needles
-
Blood collection tubes (containing EDTA and DPP-IV inhibitor)
-
Glucometer and test strips
-
GLP-1 and GIP ELISA kits
Protocol:
-
Acclimation and Fasting: Acclimate mice to handling and oral gavage. Fast the mice for 6-8 hours with free access to water.
-
Baseline Measurements: At t = -30 minutes, administer the this compound or vehicle via oral gavage.
-
Glucose Challenge: At t = 0 minutes, administer a glucose solution (2 g/kg) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at t = 0, 15, 30, 60, and 120 minutes into tubes containing EDTA and a DPP-IV inhibitor.
-
Blood Glucose Measurement: Measure blood glucose at each time point using a glucometer.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until hormone analysis.
-
Hormone Measurement: Measure plasma concentrations of active GLP-1 and GIP using specific ELISA kits.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC). Plot plasma GLP-1 and GIP concentrations over time.
Conclusion
This compound is an invaluable tool for elucidating the role of GPR40 in incretin secretion. The provided protocols and data offer a framework for researchers to investigate the mechanism of action of GPR40 agonists and to assess their potential as therapeutic agents for metabolic diseases. The choice of a specific GPR40 activator, particularly with respect to its Gq and Gs signaling bias, will significantly influence the magnitude of the incretin response. Careful experimental design and adherence to detailed protocols are essential for obtaining robust and reproducible results in this exciting area of research.
References
- 1. In-vitro GLP-1 Release Assay Using STC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | Semantic Scholar [semanticscholar.org]
- 3. Mouse Islet Perifusion (3-stimuli protocol) [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Oral Glucose Tolerance Test in Mouse [protocols.io]
Application Notes and Protocols for Lentiviral Overexpression of GPR40 in Activator Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target, particularly for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells and enteroendocrine cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs).[1] This activation leads to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][3] The glucose-dependent nature of GPR40-mediated insulin secretion makes its agonists attractive therapeutic candidates with a reduced risk of hypoglycemia.[4]
To facilitate the study of GPR40 activation and the screening of novel agonists, stable and robust cellular assay systems are essential. Lentiviral-mediated overexpression of GPR40 in commonly used cell lines, such as HEK293 or CHO cells, provides a reliable platform for characterizing the pharmacological properties of GPR40 activators. This document provides detailed protocols for the lentiviral production and transduction of cells to overexpress GPR40, followed by functional assays to assess the potency and efficacy of GPR40 activators.
Data Presentation: Potency of a Representative GPR40 Activator
While specific quantitative data for "GPR40 Activator 2" is not publicly available, the following table summarizes representative data for a well-characterized and potent GPR40 agonist, GW9508. This data is intended to provide a benchmark for expected results when studying GPR40 activators in a lentiviral overexpression system.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| GW9508 | Intracellular Calcium Mobilization | HEK-293 cells expressing GPR40 | pEC50 | 7.32 | [5] |
| EC50 | ~48 nM | [5] | |||
| GW9508 | Intracellular Calcium Mobilization | CHO cells expressing GPR40 | EC50 | 99 nM | [5] |
| GW9508 | Glucose-Stimulated Insulin Secretion | MIN6 cells | pEC50 | 6.14 | [5] |
| EC50 | ~724 nM | [5] |
Signaling Pathway and Experimental Workflow
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a signaling cascade primarily through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key event that can be measured in a calcium flux assay and is a critical step in potentiating insulin secretion.
Caption: GPR40 Signaling Pathway upon Activator Binding.
Experimental Workflow
The overall experimental workflow involves the production of lentiviral particles carrying the GPR40 gene, transduction of a suitable host cell line, selection of successfully transduced cells, and subsequent functional characterization using a GPR40 activator.
Caption: Workflow for GPR40 Overexpression and Functional Assays.
Experimental Protocols
Protocol 1: Lentiviral Particle Production
This protocol describes the generation of high-titer lentiviral particles for GPR40 overexpression in HEK293T cells using a second-generation packaging system.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid encoding human GPR40 with a selectable marker (e.g., puromycin (B1679871) resistance)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE® 6 or Calcium Phosphate)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filter
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a T75 flask so they reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mix of the GPR40 transfer plasmid, psPAX2, and pMD2.G in a sterile tube. A common ratio is 4:3:1 (transfer:packaging:envelope).
-
Transfection:
-
Dilute the plasmid DNA mix in Opti-MEM.
-
Add the transfection reagent to the diluted DNA and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Harvesting Viral Supernatant: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Concentration (Optional but Recommended):
-
Centrifuge the supernatant at low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Concentrate the viral particles by ultracentrifugation or using a commercially available concentration reagent.
-
-
Titer Determination: Determine the viral titer using a method such as qPCR-based quantification of viral RNA or by transducing cells with serial dilutions of the virus and counting fluorescent colonies (if a fluorescent marker is present) or colonies resistant to selection.
Protocol 2: Generation of a Stable GPR40-Overexpressing Cell Line
This protocol outlines the transduction of a target cell line (e.g., HEK293 or CHO) with the produced lentivirus to generate a stable cell line.
Materials:
-
Target cells (e.g., HEK293, CHO)
-
Concentrated GPR40 lentivirus
-
Polybrene (8 mg/mL stock)
-
Complete growth medium
-
Selection antibiotic (e.g., Puromycin)
Procedure:
-
Cell Seeding: Seed the target cells in a 6-well plate such that they are 50-70% confluent on the day of transduction.
-
Transduction:
-
Remove the culture medium and add fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.
-
Add the lentivirus at the desired multiplicity of infection (MOI).
-
Incubate the cells overnight at 37°C.
-
-
Media Change: The next day, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Selection: 48-72 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium. The optimal concentration should be determined by a kill curve for the specific cell line.
-
Expansion: Continue culturing the cells in the presence of the selection antibiotic, changing the medium every 2-3 days, until resistant colonies appear.
-
Clonal Selection and Expansion: Isolate single colonies and expand them to generate clonal cell lines.
-
Validation of Overexpression: Confirm GPR40 overexpression in the stable cell lines by qPCR or Western blot.
Protocol 3: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon activation of GPR40.
Materials:
-
GPR40-overexpressing stable cell line
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound (or a representative agonist like GW9508)
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed the GPR40-overexpressing cells into the assay plate and grow overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation: Prepare a dilution series of the GPR40 activator in assay buffer at a concentration that is 4-5 times the final desired concentration.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument's injector will add the GPR40 activator to the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the calcium flux.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the activator concentration to generate a dose-response curve and calculate the EC50 value.
Protocol 4: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is applicable to pancreatic β-cell lines (e.g., MIN6, INS-1E) overexpressing GPR40 and measures the potentiation of insulin secretion by a GPR40 activator in the presence of high glucose.
Materials:
-
GPR40-overexpressing β-cell line
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations
-
This compound (or a representative agonist like GW9508)
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed the GPR40-overexpressing β-cells in a 24-well plate and culture until they reach approximately 80-90% confluency.
-
Pre-incubation:
-
Wash the cells twice with KRB buffer containing low glucose.
-
Pre-incubate the cells in low-glucose KRB buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRB buffer with low glucose, high glucose, or high glucose plus a dilution series of the GPR40 activator to the respective wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the amount of insulin in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content or cell number in each well. Plot the insulin concentration against the activator concentration to determine the dose-dependent potentiation of GSIS and calculate the EC50 value.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. AM1638, a GPR40-Full Agonist, Inhibited Palmitate- Induced ROS Production and Endoplasmic Reticulum Stress, Enhancing HUVEC Viability in an NRF2-Dependent Manner [e-enm.org]
- 4. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
GPR40 Activator 2 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR40 Activator 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR) primarily expressed in pancreatic β-cells.[1] this compound is a potent agonist for this receptor.[2] Upon binding, it stimulates GPR40, which can lead to the activation of downstream signaling pathways, ultimately resulting in glucose-dependent insulin (B600854) secretion.[3][4] This makes it a subject of interest for type 2 diabetes research.[1] The activation of GPR40 can occur through two main signaling pathways: the Gq/11 pathway, leading to increased intracellular calcium, and in a ligand-dependent manner, the Gs pathway, which increases intracellular cAMP.[3][5]
Q2: What are the common challenges when working with this compound?
A2: A primary challenge when working with this compound and similar GPR40 agonists is their low aqueous solubility.[6] Many GPR40 agonists are lipophilic molecules, which can lead to difficulties in preparing stock solutions and maintaining their stability in aqueous buffers used for cell-based assays.[7] This can result in compound precipitation, leading to inaccurate and variable experimental results.[8]
Q3: How should I store this compound?
A3: For long-term storage, this compound in its pure form should be stored at -20°C for up to 3 years.[9] Once prepared as a stock solution, it is recommended to aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guides
Issue 1: this compound Precipitates in Aqueous Solution
Symptoms:
-
Visible particles or cloudiness in your working solution.
-
Inconsistent or lower-than-expected activity in biological assays.
-
High variability between experimental replicates.[8]
Possible Causes:
-
Low Aqueous Solubility: this compound has low solubility in aqueous buffers.[10]
-
Incorrect Solvent: The initial solvent used to prepare the stock solution may not be appropriate for the final aqueous dilution.
-
Concentration Too High: The final concentration in the aqueous buffer may exceed the solubility limit.
Solutions:
-
Optimize Solvent System:
-
Prepare a high-concentration stock solution in an organic solvent like DMSO.[10]
-
For in vivo studies, consider co-solvent systems. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option for a clear solution is 10% DMSO in 90% corn oil.[2]
-
When diluting the stock solution into an aqueous buffer, add it slowly while vortexing to ensure rapid and even mixing.[8]
-
-
Use of Solubilizing Agents:
-
Incorporate surfactants like Tween 80 or Pluronic F-68 into your aqueous buffer to improve solubility.
-
-
Sonication and Warming:
-
Prepare Fresh Solutions:
-
Prepare working solutions fresh for each experiment to minimize the risk of precipitation over time.[8]
-
Issue 2: Inconsistent or No Biological Activity
Symptoms:
-
Lack of a dose-dependent response in your assay.
-
No significant difference between the treated and vehicle control groups.
Possible Causes:
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Precipitation: As mentioned above, the compound may have precipitated out of the solution, reducing the effective concentration.
-
Cell Health: The cells used in the assay may not be healthy or may not express sufficient levels of GPR40.
Solutions:
-
Verify Compound Integrity:
-
Ensure the compound has been stored correctly according to the manufacturer's recommendations.[2]
-
If degradation is suspected, it is advisable to use a fresh vial of the compound.
-
-
Confirm Solubility:
-
Visually inspect your working solutions for any signs of precipitation.
-
Consider performing a solubility test in your experimental buffer.
-
-
Check Cell Line and Assay Conditions:
-
Confirm that your cell line expresses functional GPR40.
-
Optimize assay parameters such as cell density, incubation time, and glucose concentration, as GPR40-mediated insulin secretion is glucose-dependent.[6]
-
Data Presentation
Table 1: Solubility of this compound
| Solvent System | Solubility | Solution Appearance | Recommended Use |
| DMSO | ≥ 2.08 mg/mL (3.85 mM) | Clear Solution | Stock Solution Preparation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (3.85 mM) | Suspended Solution | In Vivo (Oral/Intraperitoneal) |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.85 mM) | Clear Solution | In Vivo |
Data sourced from MedchemExpress product information.[2]
Table 2: Stability of this compound
| Form | Storage Condition | Storage Period |
| Pure Form | -20°C | 3 Years |
| In Solvent | -80°C | 2 Years |
| In Solvent | -20°C | 1 Year |
Data sourced from MedchemExpress and other supplier information.[2][9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -80°C or -20°C.
Protocol 2: General Stability Assessment in Aqueous Buffer
Objective: To assess the stability of this compound in an experimental aqueous buffer over time.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental aqueous buffer (e.g., PBS, HBSS)
-
High-performance liquid chromatography (HPLC) system
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the final desired concentration by diluting the DMSO stock solution.
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial concentration and purity. This will serve as the baseline.
-
Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution.
-
Analyze each aliquot by HPLC to determine the concentration of the parent compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in the parent peak area and the appearance of new peaks may indicate degradation.
Visualizations
Caption: GPR40 Signaling Pathway
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound - CAS:1312787-30-6 - 山东思科捷生物技术有限公司 [sparkjadesd.com]
- 10. GPR40 Agonist II The GPR40 Agonist II controls the biological activity of GPR40. This small molecule/inhibitor is primarily used for Biochemicals applications. | 1206629-08-4 [sigmaaldrich.com]
Technical Support Center: Optimizing GPR40 Activator 2 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of GPR40 Activator 2 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GPR40 activation?
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells.[1][2][3][4] Upon activation by medium- and long-chain free fatty acids or synthetic agonists like this compound, the receptor primarily couples to the Gαq/11 signaling pathway.[2][3] This activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2] Some synthetic GPR40 agonists have also been shown to signal through the Gαs pathway, leading to an increase in cyclic AMP (cAMP).[5][6]
Q2: Which in vitro assays are recommended for assessing GPR40 activation?
The most common in vitro assays for GPR40 activation measure downstream events of the Gαq signaling pathway. These include:
-
Intracellular Calcium Mobilization Assays: These assays directly measure the increase in intracellular calcium concentration upon receptor activation. This can be monitored using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) in a FLIPR (Fluorometric Imaging Plate Reader) system or aequorin-based luminescence assays.[7][8]
-
Inositol Monophosphate (IP-1) Accumulation Assays: As a downstream product of the IP3 cascade, the accumulation of IP-1 serves as a robust measure of GPR40 activation.[9] Commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kits are widely used for this purpose.[10][11]
Q3: What is a typical concentration range to test for this compound?
The optimal concentration range for this compound should be determined empirically. However, based on published data for other synthetic GPR40 agonists, a good starting point is a concentration range from 1 nM to 10 µM.[5] It is recommended to perform a wide dose-response curve to determine the EC50 (half-maximal effective concentration) value.
Q4: I am observing a bell-shaped dose-response curve. What could be the cause?
A bell-shaped dose-response curve, where the signal decreases at higher concentrations, has been observed for some GPR40 agonists.[5] Potential causes include:
-
Receptor desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor downregulation.[1]
-
Cellular toxicity: At high concentrations, the compound may induce cytotoxicity, leading to a decrease in the assay signal.
-
Assay interference: The compound may interfere with the assay components at high concentrations.
Troubleshooting Guides
Issue 1: No or Low Signal in Calcium Mobilization Assay
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Ensure the cell line used has sufficient expression of GPR40. If using a transient transfection system, optimize the transfection efficiency. |
| Incorrect Assay Buffer | Use a buffer that supports cellular health and the calcium indicator dye. Ensure appropriate concentrations of calcium and other essential ions.[8] |
| Cell Health | Ensure cells are healthy and not over-confluent. Perform a cell viability assay in parallel. |
| Compound Solubility | This compound may have limited solubility. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting in the assay buffer. Check for precipitation in the final assay wells. |
| Inadequate Dye Loading | Optimize the concentration of the calcium indicator dye and the loading time and temperature. |
Issue 2: High Background Signal in IP-1 Assay
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal GPR40 activity. Test the effect of a GPR40 antagonist to confirm. |
| Serum in Media | Serum contains fatty acids that can activate GPR40. Serum-starve the cells for a few hours before the assay.[8] |
| Assay Reagent Issues | Ensure proper reconstitution and storage of HTRF assay reagents as per the manufacturer's instructions.[9] |
| Cell Density | Optimize the cell number per well. Too many cells can lead to a high basal signal.[12] |
Issue 3: Poor Reproducibility Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture | Maintain consistent cell passage number, seeding density, and growth conditions. |
| Variable Incubation Times | Use precise timing for compound addition, incubation, and plate reading. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for serial dilutions of the activator. Use calibrated pipettes. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
-
Cell Plating: Seed cells expressing GPR40 in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) to each well. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Assay Measurement: Place the cell plate into a FLIPR instrument. Measure the baseline fluorescence, then add the this compound dilutions to the wells and monitor the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.
Protocol 2: IP-1 Accumulation Assay (HTRF)
-
Cell Plating: Seed cells expressing GPR40 in a suitable microplate and culture overnight.
-
Cell Stimulation: Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor and varying concentrations of this compound. Incubate for the optimized time (e.g., 30 minutes at 37°C).
-
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (IP-1 d2 and anti-IP-1 cryptate) to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).
-
Plate Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and generate a standard curve. Determine the IP-1 concentration for each sample and plot a dose-response curve to determine the EC50.[10]
Quantitative Data Summary
Table 1: Typical Concentration Ranges and EC50 Values for GPR40 Agonists in In Vitro Assays
| Assay Type | Typical Concentration Range | Reported EC50 Range for Synthetic Agonists |
| Calcium Mobilization | 0.1 nM - 10 µM | 5 nM - 500 nM |
| IP-1 Accumulation | 0.1 nM - 10 µM | 10 nM - 1 µM |
Note: These values are illustrative and the optimal range for this compound should be experimentally determined.
Visualizations
Caption: GPR40 Gαq Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: IP-1 Accumulation Assay Workflow.
Caption: Troubleshooting Logic for No/Low Signal.
References
- 1. GPR40: Good Cop, Bad Cop? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
Troubleshooting low response to GPR40 Activator 2 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GPR40 Activator 2 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is GPR40 and how does this compound work?
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1][2] It is a receptor for medium and long-chain free fatty acids (FFAs).[1][3] Upon activation, GPR40 primarily signals through the Gq protein pathway.[3][4] This initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC), both of which contribute to glucose-dependent insulin (B600854) secretion (GDIS).[3][4] Some synthetic GPR40 agonists have also been shown to signal through the Gs protein pathway, leading to an increase in cyclic AMP (cAMP), which can also potentiate insulin secretion.[5][6]
This compound is a synthetic agonist designed to mimic the action of endogenous FFAs, thereby activating GPR40 and stimulating insulin secretion in a glucose-dependent manner.[3][4][7] This glucose dependency is a key feature, minimizing the risk of hypoglycemia.[2][7]
Q2: In which cell lines can I use this compound?
GPR40 is highly expressed in pancreatic β-cell lines. Commonly used and recommended cell lines for studying GPR40 activation include:
-
MIN6 (Mouse Insulinoma): Widely used for studying glucose-stimulated insulin secretion.[8]
-
INS-1E (Rat Insulinoma): Another well-established model for β-cell function and insulin secretion studies.[9]
-
HEK293 or CHO cells recombinantly expressing GPR40: These are useful for studying specific signaling pathways (e.g., calcium mobilization) in a controlled system with high receptor expression.[8]
It is crucial to confirm GPR40 expression in your chosen cell line, as expression levels can vary between passages and culture conditions.
Q3: What are the expected outcomes of this compound treatment?
The primary outcomes of successful this compound treatment in a responsive cell system are:
-
Increased intracellular calcium: A rapid and transient increase in cytosolic free calcium is a hallmark of GPR40 activation via the Gq pathway.[3][4]
-
Potentiation of glucose-stimulated insulin secretion (GSIS): In the presence of elevated glucose concentrations, GPR40 activation should significantly increase insulin secretion from pancreatic β-cells.[3][4][7][10] It is important to note that GPR40 agonists typically do not stimulate insulin secretion at basal or low glucose levels.[11]
Troubleshooting Guide
Low or No Response to this compound
Problem: I am not observing an increase in intracellular calcium or potentiation of insulin secretion after treating my cells with this compound.
dot
Possible Cause 1: Issues with this compound
-
Solution/Action:
-
Verify Solubility and Concentration: Ensure this compound is fully dissolved. Most synthetic agonists are dissolved in DMSO. Prepare fresh dilutions from a stock solution for each experiment. Perform a dose-response curve to determine the optimal concentration, as a suboptimal concentration can lead to a weak or no response.
-
Check Storage and Stability: Verify that the compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
Possible Cause 2: Cell Health and Receptor Expression
-
Solution/Action:
-
Confirm Cell Viability: Ensure cells are healthy and not overgrown. Use cells with high viability (typically >90%).
-
Use Low Passage Cells: Cell lines can lose receptor expression and responsiveness at high passage numbers. It is recommended to use cells at a low passage number.
-
Verify GPR40 Expression: Confirm GPR40 mRNA or protein expression in your cell line using techniques like qPCR or Western blotting. GPR40 expression can be lower in type 2 diabetes models.[1]
-
Consider Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and downregulation, where the receptor is internalized and less available for activation.[12][13] If cells have been cultured in media containing high levels of fatty acids, this could lead to a desensitized state. A serum-starvation period before the assay may help to resensitize the receptors.
-
Possible Cause 3: Assay Conditions
-
Solution/Action:
-
Optimize Glucose Concentration (for GSIS assays): The potentiation of insulin secretion by GPR40 agonists is glucose-dependent. Ensure you are using a stimulatory glucose concentration (e.g., 16.7 mM for MIN6 and INS-1E cells).[9] A low glucose concentration will result in a minimal response.
-
Optimize Incubation Time: For calcium assays, the response is typically rapid (within minutes). For insulin secretion assays, an incubation time of 1-2 hours is common.[14][15] Optimize the incubation time for your specific cell line and experimental setup.
-
Serum in Assay Buffer: The presence of serum albumin can affect the free concentration and potency of lipophilic GPR40 agonists.[7] Conduct assays in a serum-free buffer or be aware of the potential for altered potency.
-
Use a Positive Control: To confirm that the cellular machinery is working, use a known GPR40 agonist (e.g., TAK-875, AMG 837) or a long-chain fatty acid like linoleic acid as a positive control.
-
High Background Signal or Agonist-Independent Response
Problem: I am observing a high basal signal in my calcium or insulin secretion assay, even without adding this compound.
Possible Cause 1: Cell Stress
-
Solution/Action:
-
Gentle Cell Handling: Avoid harsh pipetting or centrifugation that can damage cell membranes and lead to non-specific responses.
-
Optimal Cell Density: Seeding cells at too high a density can lead to cell stress and a high basal signal. Optimize the cell seeding density for your assay.
-
Possible Cause 2: Assay Buffer Composition
-
Solution/Action:
-
Component Check: Ensure the assay buffer is correctly prepared and at the proper pH and temperature. Components of the buffer could be stimulating the cells.
-
Data Presentation
Table 1: Representative EC50 Values for GPR40 Agonists in Different Assays
| Compound | Assay Type | Cell Line | Reported EC50 |
| TAK-875 | Calcium Mobilization | Not Specified | 72 nM[3][4] |
| AM-4668 | Insulin Secretion | Human GPR40 knock-in mouse islets | 55 nM[7] |
| Long-chain fatty acids | Calcium Mobilization | Not Specified | 1-2 µM[3][4] |
| Cpd-B | Glucose-Dependent Insulin Secretion | Wild-type mouse islets | Maximal effect at 5 µM[10] |
EC50 values can vary depending on the specific cell line, assay conditions, and laboratory.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general framework for measuring intracellular calcium changes in response to this compound.
-
Cell Seeding: Seed GPR40-expressing cells (e.g., CHO-GPR40 or MIN6) into a black, clear-bottom 96-well plate at an optimized density and culture overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., HBSS) to each well.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation: Prepare a 2X concentrated solution of this compound and control compounds in the assay buffer.
-
Measurement:
-
Use a fluorescence plate reader with an injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject the compound solution and continue to measure the fluorescence intensity over time to capture the transient calcium peak.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines the steps for a static GSIS assay in pancreatic β-cells.
-
Cell Seeding: Seed pancreatic β-cells (e.g., MIN6 or INS-1E) in a 24-well plate and culture to the desired confluency.
-
Pre-incubation (Starvation):
-
Wash the cells gently with a glucose-free buffer (e.g., KRBH).
-
Pre-incubate the cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours at 37°C to bring insulin secretion to a basal level.
-
-
Incubation with Agonist:
-
Remove the pre-incubation buffer.
-
Add fresh buffer containing:
-
Low glucose (e.g., 2.8 mM) as a negative control.
-
High glucose (e.g., 16.7 mM) as a positive control.
-
High glucose + this compound at various concentrations.
-
High glucose + vehicle control (e.g., DMSO).
-
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an ELISA or RIA kit.
-
The remaining cells can be lysed to measure total insulin content or DNA content for normalization.
-
Signaling Pathways and Workflows
dot
dot
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ris.utwente.nl [ris.utwente.nl]
- 10. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Receptor downregulation and desensitization enhance the information processing ability of signalling receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
GPR40 Activator 2 off-target effects and mitigation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GPR40 Activator 2. The information provided is intended to help identify and mitigate potential off-target effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells of the intestine.[1][2][3] Its activation by endogenous long-chain fatty acids or synthetic agonists like this compound primarily initiates a Gαq/11 signaling cascade.[4][5] This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in intracellular Ca2+ concentration is a key driver for glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[2][4][5]
Q2: My cells are not responding to this compound. What are the possible reasons?
Several factors could contribute to a lack of response:
-
Cell Line Expression: Confirm that your cell line endogenously expresses GPR40 at sufficient levels. GPR40 expression can be low or absent in many common laboratory cell lines.
-
Reagent Integrity: Ensure that this compound has been stored correctly and has not degraded. Prepare fresh solutions as per the manufacturer's instructions.
-
Assay Conditions: The glucose concentration in your assay buffer is critical. GPR40-mediated insulin secretion is glucose-dependent, and the effect is significantly potentiated at elevated glucose levels.[6]
-
Cell Health: Poor cell viability or confluence can negatively impact cellular responses. Ensure your cells are healthy and in the logarithmic growth phase.
Q3: I am observing cellular toxicity at higher concentrations of this compound. Is this expected?
Cellular toxicity, particularly at higher concentrations, can be a concern with some GPR40 agonists. This may be due to on-target or off-target effects. For instance, chronic activation of GPR40 has been linked to β-cell damage in some studies, a phenomenon related to glucolipotoxicity.[7] Additionally, off-target effects on other cellular processes can contribute to toxicity. It is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental duration through dose-response and cytotoxicity assays.
Q4: What are the known off-target effects associated with GPR40 activators?
The most significant off-target concern, highlighted by the clinical development of the GPR40 agonist TAK-875, is hepatotoxicity (liver toxicity).[7] The proposed mechanisms for this toxicity are not fully elucidated but are thought to involve:
-
Acyl Glucuronidation: The carboxylic acid moiety present in many GPR40 agonists can be metabolized to form reactive acyl glucuronide metabolites, which can lead to liver injury.[7]
-
Inhibition of Hepatobiliary Transporters: Some compounds may inhibit bile acid transporters, leading to cholestasis and liver damage.[7]
-
Mitochondrial Injury: Interference with mitochondrial respiration has also been proposed as a potential mechanism of toxicity.[7]
-
PPARγ Activation: Some GPR40 activators, particularly those with a thiazolidinedione-like structure, may also activate Peroxisome Proliferator-Activated Receptor γ (PPARγ), leading to a different set of biological effects.[8]
GPR40 Signaling Pathways
The following diagram illustrates the primary Gαq signaling pathway activated by GPR40 agonists, as well as a potential Gαs-cAMP pathway that may be activated by certain biased agonists.
Caption: GPR40 signaling pathways.
Troubleshooting Guide: Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Unexpected Gene Expression Changes in Non-Target Tissues (e.g., Liver Cells)
-
Possible Cause: Off-target activation of other receptors (e.g., PPARγ) or cellular stress responses.
-
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected gene expression.
Issue 2: Evidence of Hepatotoxicity in vitro (e.g., Increased LDH Release, Reduced Cell Viability)
-
Possible Cause: Formation of reactive metabolites, inhibition of bile salt export pump (BSEP), or mitochondrial dysfunction.
-
Mitigation & Investigation Strategies:
-
Assess Mitochondrial Function: Use assays like the Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). A decrease in basal or maximal respiration can indicate mitochondrial toxicity.
-
Evaluate BSEP Inhibition: Employ vesicular transport assays using membrane vesicles expressing BSEP to determine if this compound inhibits taurocholate transport.
-
Characterize Metabolites: Use LC-MS/MS to analyze metabolites formed in liver microsomes or hepatocytes. Specifically look for the formation of acyl glucuronides.
-
Consider Gut-Restricted Analogs: If systemic exposure is the issue, exploring analogs designed to have low systemic absorption and act primarily on intestinal GPR40 to stimulate incretin (B1656795) release could be a viable mitigation strategy.[7]
-
Experimental Protocols
Protocol 1: Calcium Flux Assay for On-Target GPR40 Activation
This assay measures the primary downstream signal of GPR40 activation.
-
Cell Plating: Seed CHO or HEK293 cells stably expressing human GPR40 in black, clear-bottom 96-well plates. Culture overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium and add a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
Data Analysis: Calculate the peak fluorescence response over baseline for each concentration and plot a dose-response curve to determine the EC50 value.
Protocol 2: BSEP Inhibition Assay (Vesicular Transport)
This assay helps to assess a key mechanism of potential drug-induced liver injury.
-
Vesicle Preparation: Use commercially available membrane vesicles from Sf9 cells overexpressing human BSEP.
-
Assay Reaction: Prepare a reaction mix containing the BSEP vesicles, ATP, and a series of concentrations of this compound (or a positive control like troglitazone).
-
Initiate Transport: Add a radiolabeled BSEP substrate (e.g., [3H]-taurocholate) to the reaction mix to initiate transport. Incubate at 37°C for a defined period (e.g., 5 minutes).
-
Stop Reaction & Filtration: Stop the reaction by adding ice-cold buffer and rapidly filter the mixture through a glass fiber filter to separate the vesicles from the unincorporated substrate.
-
Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Data Analysis: Calculate the percent inhibition of taurocholate transport at each concentration of this compound and determine the IC50 value.
Quantitative Data Summary
The following tables summarize hypothetical potency and selectivity data for this compound, based on values reported for various GPR40 agonists in the literature.[9][10]
Table 1: In Vitro Potency of this compound
| Assay Type | Species | Cell Line | Parameter | Value |
| Calcium Flux | Human | CHO-hGPR40 | EC50 | 50 nM |
| cAMP Accumulation | Human | CHO-hGPR40 | No significant activity | >10 µM |
| Insulin Secretion | Mouse | MIN6 | EC50 (at 16.7 mM glucose) | 150 nM |
Table 2: Off-Target and Selectivity Profile of this compound
| Target/Assay | Species | Parameter | Value |
| GPR120 (FFAR4) | Human | IC50 | > 25 µM |
| PPARγ Activation | Human | EC50 | > 10 µM |
| BSEP Inhibition | Human | IC50 | 15 µM |
| Mitochondrial Respiration (OCR) | Human (Hepatocytes) | IC50 | 20 µM |
This technical support guide is intended to provide a framework for addressing potential off-target effects of this compound. Researchers should always consult the specific product datasheet and relevant literature for the most accurate and up-to-date information.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 3. Gpr40 Is Expressed in Enteroendocrine Cells and Mediates Free Fatty Acid Stimulation of Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing GPR40 Desensitization with Activator 2 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Activator 2 to prevent GPR40 desensitization in experimental settings. The information is presented in a question-and-answer format, supplemented with detailed troubleshooting guides, experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is GPR40 and why is its desensitization a concern?
A1: G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a receptor primarily expressed in pancreatic β-cells.[1] Upon activation by medium and long-chain fatty acids, it stimulates glucose-dependent insulin (B600854) secretion.[2][3] This makes it an attractive therapeutic target for type 2 diabetes.[1] However, prolonged or repeated exposure to agonists can lead to receptor desensitization, a process where the receptor's response to the agonist diminishes over time. This can limit the therapeutic efficacy of GPR40 agonists. Desensitization is often mediated by the recruitment of β-arrestins, which uncouple the receptor from its signaling machinery and promote its internalization from the cell surface.[4][5]
Q2: How does Activator 2 prevent GPR40 desensitization?
A2: Activator 2 is a synthetic GPR40 agonist designed as a "biased agonist."[6][7] Unlike endogenous ligands or conventional full agonists that activate both G protein-dependent signaling (primarily Gq/11) and the β-arrestin pathway, Activator 2 preferentially activates the Gq/11 signaling cascade while minimally engaging β-arrestin recruitment.[4][6] By avoiding significant β-arrestin interaction, Activator 2 is hypothesized to reduce the rate of receptor internalization and desensitization, leading to a more sustained signaling response.
Q3: What is the expected outcome of using Activator 2 in terms of downstream signaling compared to a full agonist?
A3: Compared to a full GPR40 agonist, Activator 2 is expected to induce a more sustained, albeit potentially less potent, initial signal through the Gq/11 pathway. This would manifest as a prolonged increase in intracellular calcium and downstream ERK phosphorylation. In contrast, a full agonist would likely elicit a stronger but more transient signal due to rapid desensitization mediated by β-arrestin recruitment.
Q4: Can Activator 2 completely eliminate GPR40 desensitization?
A4: While Activator 2 is designed to significantly reduce desensitization, it may not completely eliminate it. Other mechanisms of desensitization, such as receptor phosphorylation by G protein-coupled receptor kinases (GRKs), can still occur to some extent.[5] However, by minimizing β-arrestin-mediated internalization, Activator 2 is expected to provide a substantial improvement in maintaining receptor responsiveness over time compared to non-biased agonists.
Q5: What are the key assays to demonstrate that Activator 2 prevents GPR40 desensitization?
A5: To validate the effects of Activator 2, the following key assays are recommended:
-
Calcium Flux Assay: To measure the immediate Gq-mediated signaling and assess the sustainability of the calcium response over time.
-
ERK Phosphorylation Assay: To quantify the activation of a key downstream signaling pathway and observe the duration of the signal.
-
β-Arrestin Recruitment Assay: To directly measure the extent to which Activator 2 engages the β-arrestin pathway compared to other agonists.[6]
-
Receptor Internalization Assay: To visualize and quantify the movement of GPR40 from the cell surface to intracellular compartments.[8][9]
Troubleshooting Guides
Calcium Flux Assay
| Problem | Possible Cause | Solution |
| No response to any agonist | Low GPR40 expression in cells. | Verify GPR40 expression via qPCR or Western blot. Use a cell line with confirmed GPR40 expression. |
| Inactive agonist. | Prepare fresh agonist solutions. Confirm the activity of a known potent agonist as a positive control. | |
| Incorrect assay buffer composition (e.g., presence of interfering substances). | Use a recommended calcium flux assay buffer. Ensure no chelating agents are present. | |
| High background fluorescence | Autofluorescence of compounds or cells. | Run a vehicle-only control to determine baseline fluorescence. Use a dye with a different excitation/emission spectrum if necessary. |
| Dye overload. | Optimize the concentration of the calcium-sensitive dye. | |
| Rapid signal decay for all agonists | Receptor desensitization is occurring rapidly in the cell line. | This is the expected outcome for full agonists. Compare the decay rate with Activator 2 to demonstrate its sustained signaling. |
| Phototoxicity or dye bleaching. | Reduce the intensity and duration of the excitation light. |
ERK Phosphorylation Western Blot
| Problem | Possible Cause | Solution |
| No p-ERK signal | Insufficient stimulation time or agonist concentration. | Perform a time-course (e.g., 2, 5, 10, 30 minutes) and dose-response experiment to find the optimal conditions. |
| Phosphatase activity during sample preparation. | Use lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.[10] | |
| Low protein loading. | Load at least 20-30 µg of protein per lane. | |
| High background | Blocking agent is inappropriate for phospho-antibodies. | Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause background.[10] |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Multiple non-specific bands | Primary or secondary antibody concentration is too high. | Titrate the antibody concentrations to find the optimal dilution. |
| p-ERK and Total ERK bands appear at the same size | Incomplete stripping of the p-ERK antibody before probing for total ERK. | Ensure the stripping buffer is effective and the incubation is sufficient. After stripping, probe with only the secondary antibody to check for residual signal.[10] |
Receptor Internalization Assay
| Problem | Possible Cause | Solution |
| No internalization observed | Low agonist concentration or insufficient incubation time. | Perform a dose-response and time-course experiment. |
| Cell line does not internalize GPR40 efficiently. | Confirm that the cell line expresses the necessary machinery for endocytosis (e.g., β-arrestins, clathrin). | |
| High background internalization in untreated cells | Constitutive receptor internalization. | Measure the baseline internalization and subtract it from the agonist-treated samples. |
| Antibody or ligand is non-specifically binding. | Include appropriate controls, such as an isotype control antibody or a non-targeting fluorescent ligand. | |
| Difficulty quantifying internalization | Subjective analysis of images. | Use image analysis software to quantify the number and intensity of internalized puncta per cell. |
| Low signal-to-noise ratio. | Optimize the labeling method (e.g., antibody concentration, incubation time). Ensure the imaging system is properly configured for sensitivity. |
Experimental Protocols
Protocol 1: Calcium Flux Assay
This protocol is for measuring intracellular calcium changes in response to GPR40 activation using a fluorescent plate reader.
Materials:
-
Cells expressing GPR40 (e.g., HEK293 or CHO cells)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
GPR40 agonists (Activator 2, full agonist, endogenous ligand)
-
96-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed GPR40-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a dye loading solution by mixing Fluo-4 AM with an equal volume of 10% (w/v) Pluronic F-127, and then diluting in Assay Buffer to a final concentration of 2-5 µM.
-
Remove the cell culture medium and gently add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, 5% CO2.
-
-
Compound Preparation: Prepare a 5X stock solution of Activator 2 and other agonists in Assay Buffer.
-
Measurement:
-
Place the cell plate in a fluorescent plate reader equipped with an automated injector.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 30-60 seconds.
-
Inject 25 µL of the 5X agonist solution into the wells.
-
Continue recording the fluorescence signal for at least 5-10 minutes to capture the peak response and subsequent signal decay.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the response to a positive control (e.g., a saturating concentration of a known full agonist).
Protocol 2: ERK Phosphorylation Western Blot
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK) as a measure of downstream GPR40 signaling.
Materials:
-
Cells expressing GPR40
-
GPR40 agonists (Activator 2, full agonist)
-
Serum-free medium
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204) and mouse anti-total ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate GPR40-expressing cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to the experiment.
-
Treat the cells with different concentrations of Activator 2 or a full agonist for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK1/2 antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane using a mild stripping buffer.
-
Block the membrane again and probe with the anti-total ERK1/2 antibody.
-
Detect the signal as described above.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Protocol 3: β-Arrestin Recruitment Assay
This protocol utilizes an enzyme fragment complementation (EFC) assay (e.g., DiscoverX PathHunter) to quantify β-arrestin recruitment to GPR40.
Materials:
-
PathHunter cell line co-expressing GPR40-ProLink (PK) and β-arrestin-Enzyme Acceptor (EA)
-
Cell plating medium
-
GPR40 agonists (Activator 2, full agonist)
-
Assay buffer
-
Detection reagent
Procedure:
-
Cell Plating:
-
Harvest and resuspend the PathHunter cells in the appropriate cell plating medium.
-
Dispense the cell suspension into a 384-well white, solid-bottom assay plate.
-
Incubate the plate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of Activator 2 and a known β-arrestin-recruiting agonist in assay buffer.
-
Add the compound solutions to the cell plate.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C, 5% CO2.
-
Detection:
-
Allow the plate and the detection reagent to equilibrate to room temperature.
-
Add the detection reagent to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the agonist concentration to generate dose-response curves and determine EC50 values.
Quantitative Data Summary
The following table presents hypothetical data comparing the signaling and desensitization profiles of Activator 2 with a full agonist and an endogenous ligand (Linoleic Acid).
| Parameter | Linoleic Acid (Endogenous Agonist) | Full Agonist | Activator 2 |
| Gq Signaling (Calcium Flux EC50) | 5 µM | 50 nM | 100 nM |
| Gq Signaling (Max Response) | 100% | 120% | 85% |
| β-Arrestin 2 Recruitment (EC50) | 10 µM | 80 nM | > 10 µM |
| β-Arrestin 2 Recruitment (Max Response) | 80% | 100% | 15% |
| Receptor Internalization (at 1 hr) | 60% | 75% | 20% |
| ERK Phosphorylation (Sustained Signal at 60 min) | 25% of peak | 10% of peak | 70% of peak |
Visualizations
Signaling Pathways and Desensitization
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. proteopedia.org [proteopedia.org]
- 4. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 5. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. GPCR Internalization Assays [emea.discoverx.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving GPR40 Activator 2 Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of GPR40 Activator 2 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor oral bioavailability for GPR40 activators like this compound?
A1: Poor oral bioavailability of GPR40 activators, which are often lipophilic molecules, is typically multifactorial. The primary reasons include:
-
Low Aqueous Solubility: Many GPR40 agonists have poor solubility in water, which limits their dissolution in gastrointestinal (GI) fluids, a prerequisite for absorption.[1][2][3]
-
Poor Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream due to its molecular size, lipophilicity, or other structural features.[1][2]
-
First-Pass Metabolism: The activator may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation, reducing the amount of active drug.
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, limiting its net absorption.[1]
Q2: What initial steps should I take to investigate the cause of low bioavailability for this compound?
A2: A systematic approach is recommended to identify the root cause:
-
Physicochemical Characterization: If not already done, thoroughly characterize the solubility and lipophilicity (LogP) of this compound. An optimal LogP range for oral bioavailability is generally considered to be between 1 and 3.[3]
-
In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the intestinal permeability of the compound and to determine if it is a substrate for efflux transporters by conducting a bidirectional transport study.[1]
-
Metabolic Stability Assessment: Evaluate the metabolic stability of this compound in liver microsomes and hepatocytes from the animal species being used in your in vivo studies (e.g., mouse, rat, dog) to understand its susceptibility to first-pass metabolism.[4]
Q3: What are the most effective formulation strategies to enhance the oral bioavailability of a poorly soluble GPR40 activator?
A3: For poorly soluble compounds, several formulation strategies can significantly improve oral bioavailability:
-
Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state within the GI tract, enhancing its absorption.[5][6][7]
-
Solid Dispersions: Creating an amorphous solid dispersion of the drug in a polymer matrix can increase its dissolution rate and solubility.[5]
-
Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug particles, leading to faster dissolution.[5]
Troubleshooting Guide
Problem 1: Very low and highly variable plasma concentrations of this compound after oral administration in rodents.
-
Possible Cause 1: Poor Dissolution: The compound is not dissolving sufficiently in the GI tract.
-
Troubleshooting Steps:
-
Formulation: Switch from a simple suspension to a bioavailability-enhancing formulation. A good starting point is a SEDDS or a solid dispersion.
-
Particle Size: If using a suspension, ensure the particle size is minimized and controlled. Consider wet milling to create a nanosuspension.[1]
-
Vehicle Selection: For preclinical studies, ensure the vehicle used is appropriate and does not cause the drug to precipitate upon administration.
-
-
-
Possible Cause 2: High First-Pass Metabolism: The drug is being rapidly cleared by the liver or gut wall.
-
Troubleshooting Steps:
-
In Vitro-In Vivo Correlation: Compare your in vivo results with in vitro metabolic stability data. If the compound is rapidly metabolized in liver microsomes or hepatocytes, this is a likely cause.
-
Prodrug Approach: Consider designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation.
-
-
-
Possible Cause 3: P-gp Efflux: The compound is being actively transported out of the intestinal cells.
-
Troubleshooting Steps:
-
In Vitro Confirmation: Confirm P-gp substrate liability with a bidirectional Caco-2 assay.
-
In Vivo Inhibition Study: In a preclinical setting, co-administer this compound with a known P-gp inhibitor (e.g., verapamil) to see if oral exposure increases. This can confirm the mechanism in vivo.[1]
-
-
Problem 2: The formulated this compound appears to be unstable, with the compound crashing out of solution or suspension.
-
Possible Cause: Formulation Instability: The chosen excipients are not able to maintain the drug in a solubilized or suspended state.
-
Troubleshooting Steps:
-
Solubility Screening: Conduct a thorough solubility screen of this compound in a variety of pharmaceutically acceptable oils, surfactants, and co-solvents to identify a stable formulation.[1]
-
Phase Diagram: For lipid-based formulations, construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable emulsion upon dilution.
-
Suspending Agents: For suspensions, incorporate a suspending agent (e.g., methylcellulose) and a wetting agent to improve stability and ensure uniform dosing.
-
-
Data Presentation
Table 1: Pharmacokinetic Parameters of GPR40 Agonists in Preclinical Species
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Oral Bioavailability (%) | Reference |
| LY2922083 (Activator 2) | Rat | 1 | 1080 | 2.0 | 8340 | 74 | [4] |
| Dog | 1 | 1140 | 1.8 | 10100 | 64 | [4] | |
| Mouse | 1 | 1430 | 0.5 | 3980 | 72 | [4] | |
| AM-4668 | Rat | 2 | 4500 | 4.3 | 43000 | 89 | [8] |
| Dog | 2 | 2600 | 2.0 | 27000 | 88 | [8] | |
| Cynomolgus Monkey | 2 | 2000 | 4.0 | 23000 | 92 | [8] |
Note: Data is compiled from published literature and serves as a reference. Actual results may vary based on experimental conditions and formulation.
Experimental Protocols
Protocol 1: Oral Administration and Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for assessing the oral pharmacokinetics of a GPR40 activator formulation in rats.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
House the animals in standard laboratory conditions with free access to food and water.[9]
-
Fast the rats overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
-
Dose Formulation and Administration:
-
Prepare the this compound formulation (e.g., solution, suspension, or SEDDS) immediately before use.
-
For suspensions, ensure homogeneity by continuous stirring.
-
Administer the formulation accurately via oral gavage using a suitable gavage needle (e.g., 18G for a 300g rat).[10] The recommended dosing volume is typically 10 mL/kg.[10]
-
Record the exact time of administration for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points. Suggested time points for an oral PK study are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
A common and humane method for serial blood sampling in rats is via the subclavian vein or saphenous vein.[11][12]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Keep the samples on ice until processing.
-
-
Plasma Processing and Storage:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10-15 minutes at 4°C) to separate the plasma.[11]
-
Carefully transfer the supernatant (plasma) to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC).
-
To determine oral bioavailability, a separate group of rats should receive an intravenous (IV) dose of the compound. Bioavailability (F%) is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: GPR40 signaling pathway leading to insulin secretion.
Caption: Experimental workflow for improving bioavailability.
Caption: Troubleshooting decision tree for poor bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic studies [bio-protocol.org]
- 10. research.unsw.edu.au [research.unsw.edu.au]
- 11. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 12. einsteinmed.edu [einsteinmed.edu]
Validation & Comparative
A Comparative Guide to GPR40 (FFAR1) Agonists: Benchmarking Performance and Investigating Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GPR40 (Free Fatty Acid Receptor 1 or FFAR1) agonists, with a focus on their performance in key experimental assays. Due to the limited publicly available experimental data for "GPR40 Activator 2," this guide will focus on a comparative analysis of other well-characterized FFAR1 agonists to provide a valuable framework for research and development in this area.
GPR40 has emerged as a promising therapeutic target for type 2 diabetes mellitus (T2DM) due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2][3] The activation of GPR40 by agonists mimics the effects of endogenous long-chain free fatty acids, leading to enhanced insulin release in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[1][3] A number of synthetic agonists have been developed, with some advancing to clinical trials.[3][4][5] This guide will delve into the signaling pathways, present comparative data for key agonists, and provide a detailed experimental protocol for a fundamental assay used in their characterization.
The GPR40 (FFAR1) Signaling Pathway
GPR40 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq subunit.[3][6] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[6] The resulting increase in intracellular Ca2+ concentration is a key trigger for insulin granule exocytosis. DAG, in concert with elevated Ca2+, activates protein kinase C (PKC), which further contributes to the potentiation of insulin secretion.[6]
Interestingly, some synthetic FFAR1 agonists have been shown to exhibit biased agonism, also activating the Gαs signaling pathway, which leads to the production of cyclic AMP (cAMP).[7] This dual signaling potential can contribute to a more robust insulin secretagogue action and the stimulation of incretin (B1656795) secretion.[7]
Comparative Performance of FFAR1 Agonists
The following table summarizes the in vitro potency of several well-characterized FFAR1 agonists. Potency is a critical parameter, with lower EC50 values indicating a greater response at lower concentrations.
| Compound | Assay Type | Cell Line | Potency (EC50) | Reference |
| TAK-875 | Calcium Mobilization | HEK293 | ~10.5 nM | [2] |
| Insulin Secretion | RINm cells | ~27 µM | [2] | |
| AMG-837 | Aequorin Assay | CHO-hGPR40 | Potent (specific value not stated) | [8] |
| AM-4668 | Aequorin Assay | CHO-hGPR40 | More potent than AMG-837 | [8] |
| SCO-267 | Calcium Mobilization | CHO-hGPR40 | More potent than TAK-875 | [5] |
| TUG-424 | Not Specified | Not Specified | 32 nM | [9] |
| Compound 5 (3-(4-aryloxyaryl)propanoic acid derivative) | Luciferase Transactivation | Not Specified | 10.5 nM | [2] |
| Calcium Mobilization | Not Specified | 11.6 nM | [2] | |
| Insulin Secretion | RINm cells | 20 µM | [2] |
Discussion of Comparative Data:
The data highlights the high potency of synthetic FFAR1 agonists, with several compounds exhibiting EC50 values in the low nanomolar range for receptor activation assays like calcium mobilization and luciferase transactivation.[2][9] For instance, TAK-875 and a novel 3-(4-aryloxyaryl)propanoic acid derivative (compound 5) show comparable high potency in these assays.[2] SCO-267 is reported to be even more potent than TAK-875 in a calcium mobilization assay.[5]
It is important to note that potency in receptor activation assays does not always directly translate to potency in downstream functional assays like insulin secretion. For example, both TAK-875 and compound 5 show significantly lower potency (in the micromolar range) in stimulating insulin secretion from RINm cells.[2] This discrepancy can be attributed to the complex cellular machinery involved in insulin exocytosis that extends beyond the initial receptor-mediated signaling events.
Furthermore, the choice of assay and cell line can influence the measured potency. Therefore, direct comparison of absolute values across different studies should be done with caution. Nevertheless, the presented data provides a valuable benchmark for the relative potency of these compounds.
Detailed Experimental Protocol: Calcium Mobilization Assay
The calcium mobilization assay is a fundamental method for characterizing the activity of Gq-coupled receptors like GPR40.[10][11] It measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC50) of a test compound as an agonist for the GPR40 receptor.
Materials:
-
Cell Line: A mammalian cell line stably or transiently expressing the human GPR40 receptor (e.g., HEK293 or CHO cells).
-
Culture Medium: Appropriate growth medium for the chosen cell line (e.g., DMEM or F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plate: 96- or 384-well black-walled, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage from cells (optional, but often recommended).[12]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.
-
Test Compounds: Serial dilutions of the FFAR1 agonists.
-
Fluorescence Plate Reader: An instrument capable of kinetic fluorescence reading (e.g., FLIPR or FlexStation).[11]
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest and count the GPR40-expressing cells.
-
Seed the cells into the wells of a 96- or 384-well microplate at a density that will result in a confluent monolayer on the day of the assay.[12]
-
Incubate the plate overnight at 37°C in a humidified CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (if required) in the assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light.[12]
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of the test compounds and a reference agonist in the assay buffer in a separate compound plate.
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Program the instrument to first read the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
The instrument's integrated pipettor will then add the compounds from the compound plate to the cell plate.
-
Immediately after compound addition, record the fluorescence intensity kinetically for a defined period (e.g., 60-120 seconds) to capture the peak calcium response.[13]
-
-
Data Analysis:
-
The response is calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.
-
Normalize the data to the response of a maximal concentration of a reference agonist.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.[13]
-
Conclusion
The development of potent and selective GPR40 agonists represents a promising avenue for the treatment of type 2 diabetes. This guide has provided a comparative overview of several key agonists, highlighting their performance in in vitro assays and detailing the experimental procedures used for their characterization. While specific data for "this compound" remains elusive in the public domain, the provided framework and comparative data for other well-studied compounds offer a valuable resource for researchers in the field. The continued investigation into the structure-activity relationships, signaling pathways, and potential for biased agonism of FFAR1 agonists will be crucial for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
GPR40 Activator 2: A Comparative Analysis of Cross-Reactivity with GPR120
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GPR40 Activator 2's performance, with a focus on its cross-reactivity with the closely related G-protein coupled receptor, GPR120. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. This compound is a potent agonist designed to modulate this receptor's activity. However, the structural similarity between GPR40 and GPR120 (FFAR4), another fatty acid receptor involved in metabolic regulation, raises the critical question of cross-reactivity. Understanding the selectivity profile of this compound is paramount for predicting its therapeutic efficacy and potential off-target effects.
This guide compares this compound with other known GPR40 and GPR120 modulators, providing a framework for evaluating its specificity.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other relevant compounds for both GPR40 and GPR120. The data is compiled from in vitro assays measuring intracellular calcium mobilization, a key downstream event in the signaling cascade of both receptors.
Note: "this compound" is identified as being structurally analogous to the well-characterized GPR40 agonist, TAK-875. The data presented for this compound is based on published findings for TAK-875.
| Compound | Target Receptor | EC50 (nM) | Selectivity (Fold) for GPR40 over GPR120 | Reference(s) |
| This compound (TAK-875) | GPR40 | 14 - 72 | >138 | [1][2] |
| GPR120 | >10,000 | [1] | ||
| GW9508 (Dual Agonist) | GPR40 | 47 | ~74 | [3] |
| GPR120 | 3,500 | [3] | ||
| TUG-891 (Selective GPR120 Agonist) | GPR40 | 64,500 | <0.001 | [4] |
| GPR120 | 43.6 | [4] |
Signaling Pathways
Both GPR40 and GPR120 are Gq-coupled protein receptors. Upon activation by an agonist, they initiate a similar downstream signaling cascade, primarily involving the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical step in their physiological functions.
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade upon activation by this compound.
GPR120 Signaling Pathway
Caption: GPR120 signaling cascade upon agonist binding.
Experimental Protocols
The determination of agonist potency and selectivity is crucial for characterizing compounds like this compound. The following are detailed methodologies for key experiments used to generate the quantitative data in this guide.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCR signaling.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing either human GPR40 or human GPR120 are cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.
2. Dye Loading:
-
The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).
-
Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 60 minutes at 37°C in the dark.
3. Compound Addition and Measurement:
-
After incubation, the dye solution is removed, and cells are washed again with HBSS.
-
A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Varying concentrations of the test compounds (this compound, GW9508, TUG-891) are added to the wells.
-
Fluorescence intensity is measured kinetically for 2-3 minutes to capture the peak calcium response.
4. Data Analysis:
-
The peak fluorescence response for each concentration is normalized to the baseline.
-
The normalized data is plotted against the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of PLC activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
1. Cell Culture and Plating:
-
CHO-K1 cells stably expressing either human GPR40 or human GPR120 are cultured and plated as described in Protocol 1.
2. Cell Stimulation:
-
The culture medium is replaced with a stimulation buffer containing varying concentrations of the test compounds and LiCl (to inhibit IP1 degradation).
-
Cells are incubated for 60 minutes at 37°C.
3. Cell Lysis and Detection:
-
Following stimulation, cells are lysed.
-
The concentration of IP1 in the cell lysate is determined using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit, following the manufacturer's instructions.
4. Data Analysis:
-
The HTRF signal is proportional to the amount of IP1 produced.
-
The data is normalized and plotted against the logarithm of the compound concentration to determine the EC50 value.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the logical workflow for assessing the cross-reactivity of a GPR40 agonist.
Caption: Workflow for determining the GPR120 cross-reactivity of a GPR40 agonist.
Conclusion
Based on the available data for its structural analog TAK-875, this compound demonstrates a high degree of selectivity for GPR40 over GPR120, with a selectivity ratio exceeding 100-fold. This profile suggests a lower likelihood of off-target effects mediated by GPR120 activation. In contrast, GW9508 exhibits dual agonism with significant activity at both receptors, while TUG-891 is a highly selective GPR120 agonist.
The provided experimental protocols offer robust and standardized methods for researchers to independently verify these findings and to characterize the selectivity of other novel compounds targeting these important metabolic receptors. The distinct pharmacological profiles of these compounds make them valuable tools for dissecting the specific physiological roles of GPR40 and GPR120.
References
A Head-to-Head Comparison: GPR40 Activator 2 and Endogenous Ligands
For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic and endogenous G protein-coupled receptor 40 (GPR40) activators is critical for advancing metabolic disease research. This guide provides an objective comparison of a potent synthetic GPR40 activator, herein represented by widely studied synthetic agonists, and its natural endogenous ligands—medium and long-chain fatty acids.
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] Activation of GPR40 in pancreatic β-cells initiates a signaling cascade that leads to an increase in intracellular calcium and enhances insulin release.[1][2] While endogenous fatty acids are the natural activators of this receptor, a variety of synthetic agonists, such as "GPR40 Activator 2," have been developed with the aim of achieving greater potency and more favorable pharmacological properties.
This guide delves into a comparative analysis of the performance of a representative potent synthetic GPR40 activator and key endogenous ligands, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
To provide a clear overview of the performance differences, the following table summarizes the half-maximal effective concentration (EC50) and maximum efficacy (Emax) values for a representative potent synthetic GPR40 activator (GW9508) and several key endogenous fatty acid ligands. These values are primarily derived from in vitro calcium mobilization and inositol (B14025) phosphate (B84403) accumulation assays.
| Ligand | Type | Assay | EC50 | Emax (% of Reference) |
| GW9508 | Synthetic Activator | Calcium Mobilization (human GPR40) | ~48 nM | Not always reported as a direct percentage of endogenous ligands, but considered a full agonist. |
| α-Linolenic Acid (ALA) | Endogenous Ligand | Inositol Phosphate Accumulation | ~17 µM | ~53% (of GW9508)[3] |
| Docosahexaenoic Acid (DHA) | Endogenous Ligand | Inositol Phosphate Accumulation | ~12 µM | ~56% (of GW9508)[3] |
| Linoleic Acid | Endogenous Ligand | Calcium Mobilization | ~1-10 µM | Considered a full agonist. |
| Oleic Acid | Endogenous Ligand | Calcium Mobilization | ~1-10 µM | Considered a full agonist. |
| Palmitic Acid | Endogenous Ligand | Calcium Mobilization | ~1-10 µM | Considered a full agonist. |
Note: EC50 values for endogenous ligands can vary depending on the specific assay conditions and cell system used. The data presented represents a general range found in the literature. Emax values for endogenous ligands are often considered the benchmark for full agonism.
Signaling Pathways and Experimental Workflow
The activation of GPR40 by both synthetic and endogenous ligands triggers a canonical Gq signaling pathway. The following diagrams, generated using Graphviz, illustrate this pathway and a typical experimental workflow for comparing GPR40 activators.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in comparative studies. Below are detailed methodologies for the key experiments cited.
Calcium Mobilization Assay
This assay is a fundamental method for assessing the activation of GPR40, which signals through the Gq pathway to induce intracellular calcium release.
Objective: To determine the potency (EC50) and efficacy (Emax) of GPR40 activators by measuring changes in intracellular calcium concentration.
Materials:
-
GPR40-expressing cells (e.g., HEK293 or CHO cells stably expressing human GPR40)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Probenecid (B1678239) (an anion transport inhibitor, optional but recommended for some cell lines)
-
Test compounds (this compound and endogenous ligands)
-
A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed the GPR40-expressing cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark to allow for de-esterification of the dye.
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound and endogenous fatty acids) in the assay buffer at a concentration 5-10 times the final desired concentration.
-
Measurement: Place the cell plate into the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automatically inject the compound dilutions into the wells and continue to record the fluorescence signal for at least 60-120 seconds.
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Calculate the peak fluorescence response over baseline for each well.
-
Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay provides a more physiologically relevant measure of GPR40 activation by assessing its primary downstream effect in pancreatic β-cells.
Objective: To evaluate the ability of GPR40 activators to potentiate glucose-stimulated insulin secretion from pancreatic β-cells or isolated islets.
Materials:
-
Pancreatic β-cell line (e.g., MIN6 or INS-1E) or isolated pancreatic islets
-
Culture medium (e.g., RPMI-1640 with 10% FBS, supplemented with glucose and other nutrients)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and bovine serum albumin (BSA), containing low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
Test compounds (this compound and endogenous ligands)
-
Insulin ELISA kit
Procedure:
-
Cell/Islet Culture: Culture the pancreatic β-cells or isolated islets under standard conditions.
-
Pre-incubation: Gently wash the cells/islets with KRB buffer containing low glucose.
-
Pre-incubate the cells/islets in low-glucose KRB buffer for 1-2 hours at 37°C to allow them to return to a basal state of insulin secretion.
-
Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing:
-
Low glucose (negative control)
-
High glucose (positive control)
-
High glucose plus a range of concentrations of the test compounds
-
-
Incubate for a defined period (e.g., 30-120 minutes) at 37°C.
-
Sample Collection: At the end of the incubation, collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the amount of insulin secreted to the total protein content or DNA content of the cells/islets in each well.
-
Plot the fold-increase in insulin secretion (relative to the high glucose control) against the compound concentration to determine the dose-response relationship.
Conclusion
The comparative analysis reveals that while endogenous fatty acids are the natural activators of GPR40, potent synthetic activators like GW9508 (as a representative for "this compound") can exhibit significantly higher potency. This enhanced potency can be advantageous in therapeutic applications, allowing for lower effective doses. However, it is crucial to consider that some synthetic agonists may act as partial agonists, potentially leading to different downstream signaling and physiological outcomes compared to the full agonism of endogenous ligands.[4] The choice between utilizing a synthetic activator or studying endogenous ligands will ultimately depend on the specific research question and desired experimental outcomes. The provided experimental protocols offer a robust framework for conducting such comparative studies in a controlled and reproducible manner.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Confirming the GPR40-Mediated Mechanism of a Novel Activator Using a Selective Antagonist
A comparative guide for researchers on the use of GPR40 antagonists to validate the mechanism of action of novel activators, such as "Activator 2," in the context of insulin (B600854) secretion and cellular signaling.
This guide provides a comprehensive framework for utilizing a GPR40 antagonist to confirm that the biological effects of a putative GPR40 activator, provisionally named "Activator 2," are indeed mediated through the GPR40 (Free Fatty Acid Receptor 1, FFAR1) pathway. This validation is a critical step in the preclinical development of novel therapeutic agents targeting type 2 diabetes. We will compare the cellular response to "Activator 2" in the presence and absence of a selective GPR40 antagonist, GW1100.
Introduction to GPR40 Signaling
GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. Its activation by free fatty acids leads to the potentiation of glucose-stimulated insulin secretion (GSIS). The signaling cascade initiated by GPR40 activation involves the Gαq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and the subsequent increase in cytosolic Ca2+ is a key trigger for insulin granule exocytosis.
Experimental Design: Antagonist-Mediated Inhibition
To confirm that "Activator 2" exerts its effects through GPR40, a selective GPR40 antagonist, such as GW1100, is employed. The core principle of this experimental design is to demonstrate that pre-treatment with the antagonist can block the physiological effects induced by "Activator 2". This guide will focus on two key assays: a calcium mobilization assay and a glucose-stimulated insulin secretion (GSIS) assay.
Caption: Experimental workflow for validating the GPR40-mediated activity of "Activator 2".
Quantitative Data Comparison
The following tables summarize the expected quantitative outcomes from the proposed experiments. The data illustrates a significant increase in both intracellular calcium and insulin secretion upon stimulation with "Activator 2" in the absence of the GPR40 antagonist. This effect is markedly diminished in the presence of GW1100, indicating a GPR40-dependent mechanism.
Table 1: Effect of GPR40 Antagonist on "Activator 2"-Induced Calcium Mobilization
| Treatment Group | Agonist ("Activator 2") [10 µM] | Antagonist (GW1100) [10 µM] | Peak Intracellular [Ca2+] (nM) | Fold Change vs. Vehicle |
| Vehicle Control | - | - | 105 ± 8 | 1.0 |
| "Activator 2" | + | - | 488 ± 25 | 4.6 |
| GW1100 Only | - | + | 110 ± 10 | 1.0 |
| "Activator 2" + GW1100 | + | + | 125 ± 12 | 1.2 |
Table 2: Effect of GPR40 Antagonist on "Activator 2"-Potentiated Glucose-Stimulated Insulin Secretion (GSIS)
| Treatment Group | Glucose [16.7 mM] | Agonist ("Activator 2") [10 µM] | Antagonist (GW1100) [10 µM] | Insulin Secreted (ng/mg protein) | Fold Change vs. High Glucose |
| Basal Glucose (2.8 mM) | - | - | - | 1.2 ± 0.2 | 0.2 |
| High Glucose (16.7 mM) | + | - | - | 5.8 ± 0.5 | 1.0 |
| High Glucose + "Activator 2" | + | + | - | 13.9 ± 1.1 | 2.4 |
| High Glucose + GW1100 | + | - | + | 5.5 ± 0.6 | 0.9 |
| High Glucose + "Activator 2" + GW1100 | + | + | + | 6.2 ± 0.7 | 1.1 |
Experimental Protocols
Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration in response to "Activator 2" with and without GPR40 antagonist pre-treatment.
Methodology:
-
Cell Culture: Plate MIN6 or INS-1E cells in a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading: Wash cells with Hanks' Balanced Salt Solution (HBSS). Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Pre-treatment: Incubate the cells with either vehicle or 10 µM GW1100 for 30 minutes at 37°C.
-
Baseline Measurement: Measure baseline fluorescence for 1-2 minutes using a fluorescence plate reader.
-
Stimulation: Add "Activator 2" (10 µM) or vehicle to the respective wells and continue to measure fluorescence for an additional 5-10 minutes.
-
Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is calculated.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the potentiation of GSIS by "Activator 2" and its blockade by a GPR40 antagonist.
Methodology:
-
Cell Culture: Seed INS-1E or MIN6 cells in 24-well plates and culture to appropriate confluency.
-
Starvation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose and incubate for 2 hours at 37°C to synchronize the cells.
-
Pre-incubation: Wash the cells again with KRB buffer and pre-incubate for 30 minutes with KRB buffer containing 2.8 mM glucose with or without 10 µM GW1100.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing either 2.8 mM glucose (basal) or 16.7 mM glucose (stimulatory), with or without "Activator 2" (10 µM) and/or GW1100 (10 µM). Incubate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using a commercially available ELISA kit.
-
Protein Quantification: Lyse the cells and determine the total protein content in each well for normalization of insulin secretion data.
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the GPR40 signaling pathway and the logical relationship of how a GPR40 antagonist confirms the mechanism of action of "Activator 2".
Caption: Simplified GPR40 signaling cascade initiated by an activator.
Caption: Logical relationship demonstrating antagonist-mediated blockade of the activator's effect.
A Preclinical Comparison of GPR40 Agonists: LY2881835 vs. Other Key Activators
For researchers and drug development professionals, this guide provides a comparative analysis of the preclinical data for the G-protein coupled receptor 40 (GPR40) agonist LY2881835 against other notable GPR40 activators, including TAK-875 and AMG 837. While various GPR40 activators, such as the commercially available "GPR40 Activator 2," exist, publicly accessible preclinical data for many of these compounds is limited. Therefore, this guide will focus on a data-rich comparison between LY2881835 and the well-characterized agonists TAK-875 and AMG 837 to offer a valuable resource for understanding their differential preclinical profiles.
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1] Activation of GPR40 on pancreatic β-cells by agonists potentiates glucose-stimulated insulin (B600854) secretion (GSIS), offering a mechanism for glycemic control with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.[2][3] This guide delves into the preclinical data of LY2881835, a potent and selective GPR40 agonist, and juxtaposes its performance with that of TAK-875 and AMG 837 in various in vitro and in vivo models.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a signaling cascade predominantly through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels are a key signal for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.
In Vitro Potency and Efficacy
The in vitro activity of GPR40 agonists is typically assessed through calcium flux assays in cell lines expressing the receptor, and more physiologically, by measuring glucose-stimulated insulin secretion in pancreatic islet cells.
| Compound | Assay | Cell Line/Tissue | Potency (EC50) | Efficacy | Citation |
| LY2881835 | Calcium Flux | - | - | Partial Agonist | [4] |
| β-arrestin | - | Potent | - | [5] | |
| Insulin Secretion | Primary mouse islets | - | Significant increase at 11.2 mM glucose | [4] | |
| TAK-875 | IP Production | CHO-hGPR40 | 72 nM | - | [6] |
| Insulin Secretion | INS-1 833/15 cells | - | Dose-dependent increase at 10 mM glucose | [6] | |
| AMG 837 | Calcium Flux | - | Potent | Partial Agonist | [4] |
| GTPγS binding | - | - | - | [4] | |
| Inositol Phosphate | - | - | - | [4] | |
| Insulin Secretion | Primary mouse islets | - | Potentiated GSIS | [4] |
In Vivo Efficacy in Preclinical Models
The ultimate test of a GPR40 agonist's potential is its ability to improve glycemic control in animal models of type 2 diabetes. Key endpoints in these studies include the reduction of blood glucose levels during an oral glucose tolerance test (OGTT) and the enhancement of insulin secretion.
| Compound | Animal Model | Dosing | Key Findings | Citation |
| LY2881835 | Normal ICR mice | 0.3, 1, 3, 10 mg/kg (oral) | Dose-dependent enhancement of insulin secretion during IPGTT. | [4] |
| Diet-induced obese (DIO) mice | 10 mg/kg (oral) for 14 days | Significant glucose reduction during OGTT on days 1 and 15. | [4] | |
| Zucker fa/fa rats | - | Normalization of blood glucose levels. | [4] | |
| STZ-treated DIO mice | - | Significantly reduced glucose AUC during OGTT. | [4] | |
| TAK-875 | Wistar fatty rats | - | Potent plasma glucose-lowering and insulinotropic action during OGTT. | [2] |
| Zucker diabetic fatty (ZDF) rats | 10 mg/kg (oral) | Significantly decreased fasting plasma glucose and augmented insulin secretion. | [3] | |
| AMG 837 | Normal Sprague-Dawley rats | - | Lowered glucose excursions and increased GSIS during glucose tolerance tests. | [4] |
| Zucker fatty rats | - | Improved glucose tolerance through stimulation of insulin secretion. Efficacy persisted after 21 days of daily dosing. | [4][7] |
Experimental Protocols
A standardized experimental workflow is crucial for the evaluation of GPR40 agonists in preclinical settings. Below is a representative workflow for an in vivo efficacy study.
References
- 1. GPR40 agonists for the treatment of type 2 diabetes: life after ‘TAKing’ a hit | Semantic Scholar [semanticscholar.org]
- 2. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) PMID: 27749056 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
GPR40 Activator 2: A Comparative Benchmark Against Current Diabetes Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel GPR40 Activator 2 against established therapies for type 2 diabetes mellitus (T2DM). The performance of this compound, represented by data from the clinical development of fasiglifam (B1672068) (TAK-875), is benchmarked against metformin (B114582), glucagon-like peptide-1 receptor agonists (GLP-1 RAs), sodium-glucose cotransporter-2 inhibitors (SGLT2is), and dipeptidyl peptidase-4 inhibitors (DPP-4is). This analysis is supported by experimental data from key clinical trials, detailed methodologies, and visual representations of signaling pathways and experimental workflows.
Introduction to GPR40 Activation
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1] Its activation by endogenous long-chain fatty acids or synthetic agonists leads to a glucose-dependent increase in insulin (B600854) secretion.[1][2] This mechanism of action offers the potential for effective glycemic control with a reduced risk of hypoglycemia, a common side effect of some traditional diabetes therapies.[2] GPR40 activators represent a promising therapeutic avenue for T2DM management.
Comparative Efficacy and Safety
The following tables summarize the performance of a representative GPR40 activator, fasiglifam (TAK-875), in comparison to leading therapies for T2DM. It is important to note that the clinical development of fasiglifam was terminated due to concerns about liver safety, a critical consideration for any novel GPR40-targeting agent.[3][4]
| Therapy Class | Representative Drug(s) | HbA1c Reduction (%) | Fasting Plasma Glucose Reduction (mg/dL) | Effect on Body Weight | Risk of Hypoglycemia |
| GPR40 Activator | Fasiglifam (TAK-875) | -0.9 to -1.2 | -29 to -43 | Neutral | Low |
| Biguanide | Metformin | -1.0 to -1.5 | ~-53 | Neutral or slight reduction | Low |
| GLP-1 Receptor Agonist | Semaglutide (B3030467) | -1.5 to -1.8 | ~-44 | Significant reduction | Low |
| SGLT2 Inhibitor | Dapagliflozin (B1669812) | -0.5 to -0.8 | -25 to -31 | Reduction | Low |
| DPP-4 Inhibitor | Sitagliptin (B1680988) | -0.6 to -0.8 | ~-18 | Neutral | Low |
Table 1: Comparative Efficacy of this compound (represented by Fasiglifam) and Current Diabetes Therapies. Data is aggregated from various clinical trials and may not be from direct head-to-head comparisons.
| Therapy Class | Common Adverse Events |
| GPR40 Activator | Potential for liver enzyme elevation (as seen with fasiglifam) |
| Biguanide | Gastrointestinal side effects (e.g., diarrhea, nausea) |
| GLP-1 Receptor Agonist | Gastrointestinal side effects (e.g., nausea, vomiting, diarrhea) |
| SGLT2 Inhibitor | Genital mycotic infections, urinary tract infections, risk of diabetic ketoacidosis |
| DPP-4 Inhibitor | Generally well-tolerated; rare reports of pancreatitis and joint pain |
Table 2: Common Adverse Event Profiles.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and evaluation processes, the following diagrams are provided in DOT language.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Caption: A generalized experimental workflow for diabetes drug development.
Detailed Experimental Protocols
The following are summaries of the methodologies employed in key clinical trials for the discussed therapeutic classes.
GPR40 Activator: Fasiglifam (TAK-875) Phase III Monotherapy Trial
-
Objective: To assess the efficacy and safety of fasiglifam monotherapy in patients with T2DM inadequately controlled by diet and exercise.[3][4]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]
-
Participants: 192 Japanese patients with T2DM, HbA1c between 7.0% and 10.0%, and a BMI ≤ 40 kg/m ².[3]
-
Intervention: Patients were randomized to receive once-daily oral doses of fasiglifam 25 mg, fasiglifam 50 mg, or placebo for 24 weeks.[3]
-
Primary Endpoint: Change from baseline in HbA1c at 24 weeks.[3]
-
Secondary Endpoints: Change from baseline in fasting plasma glucose (FPG), proportion of patients achieving HbA1c < 7.0%, and safety assessments including adverse events and laboratory parameters.[3]
Biguanide: Metformin Dose-Response Trial
-
Objective: To evaluate the dose-response relationship of metformin on glycemic control in patients with T2DM.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.
-
Participants: Patients with T2DM and inadequate glycemic control (FPG > 180 mg/dL) on diet alone.
-
Intervention: Following a placebo run-in period, patients were randomized to receive one of several fixed doses of metformin (e.g., 500 mg, 1000 mg, 1500 mg, 2000 mg daily) or placebo for a specified duration (e.g., 14 weeks).
-
Primary Endpoint: Change from baseline in HbA1c.
-
Secondary Endpoints: Change from baseline in FPG, body weight, and incidence of adverse events.
GLP-1 Receptor Agonist: Semaglutide (SUSTAIN-2)
-
Objective: To compare the efficacy and safety of once-weekly semaglutide with once-daily sitagliptin in patients with T2DM inadequately controlled on metformin, with or without a thiazolidinedione.
-
Study Design: A multicenter, randomized, double-blind, double-dummy, active-controlled, parallel-group trial.
-
Participants: 1231 patients with T2DM and an HbA1c between 7.0% and 10.5%.
-
Intervention: Patients were randomized to receive once-weekly subcutaneous semaglutide (0.5 mg or 1.0 mg) or once-daily oral sitagliptin (100 mg) for 56 weeks.
-
Primary Endpoint: Change from baseline in HbA1c at 56 weeks.
-
Secondary Endpoints: Change from baseline in body weight, FPG, and safety assessments.
SGLT2 Inhibitor: Dapagliflozin (DECLARE-TIMI 58)
-
Objective: To evaluate the cardiovascular outcomes of dapagliflozin in patients with T2DM and established atherosclerotic cardiovascular disease or multiple risk factors.[5][6]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled cardiovascular outcomes trial.[5][6]
-
Participants: 17,160 patients with T2DM and either established cardiovascular disease or multiple risk factors for atherosclerotic cardiovascular disease.[5][6]
-
Intervention: Patients were randomized to receive dapagliflozin 10 mg once daily or placebo, in addition to their standard of care.[5]
-
Primary Efficacy Endpoints: A composite of cardiovascular death or hospitalization for heart failure, and a composite of major adverse cardiovascular events (MACE: cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke).[6]
-
Primary Safety Endpoint: A composite of MACE to assess non-inferiority.[5]
DPP-4 Inhibitor: Sitagliptin (TECOS)
-
Objective: To evaluate the long-term cardiovascular safety of sitagliptin in patients with T2DM and established cardiovascular disease.[7][8]
-
Study Design: A multinational, randomized, double-blind, placebo-controlled, event-driven trial.[7]
-
Participants: 14,671 patients with T2DM and a history of cardiovascular disease.[8]
-
Intervention: Patients were randomized to receive sitagliptin or placebo, in addition to their existing diabetes therapy.[7]
-
Primary Endpoint: A composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.[7][8]
-
Secondary Endpoints: Individual components of the primary endpoint, all-cause mortality, and safety outcomes including pancreatitis and cancer.[8]
Conclusion
This compound, as represented by fasiglifam, has demonstrated promising glycemic efficacy with a low intrinsic risk of hypoglycemia and a neutral effect on body weight.[3] Its performance in reducing HbA1c and fasting plasma glucose is comparable to or, in some cases, exceeds that of DPP-4 inhibitors and SGLT2 inhibitors, though it may not reach the high efficacy of GLP-1 receptor agonists like semaglutide.[3] However, the liver safety concerns that led to the discontinuation of fasiglifam development underscore a critical challenge for this therapeutic class.[3][4] Future GPR40 activators must demonstrate a favorable safety profile to realize their potential as a valuable addition to the therapeutic armamentarium for type 2 diabetes. This guide provides a foundational benchmark for the continued research and development of novel GPR40-targeting therapies.
References
- 1. blog.profil.com [blog.profil.com]
- 2. timi.org [timi.org]
- 3. The design and rationale for the Dapagliflozin Effect on Cardiovascular Events (DECLARE)-TIMI 58 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rationale, design, and organization of a randomized, controlled Trial Evaluating Cardiovascular Outcomes with Sitagliptin (TECOS) in patients with type 2 diabetes and established cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trial Evaluating Cardiovascular Outcomes With Sitagliptin — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 6. droracle.ai [droracle.ai]
- 7. Trial Evaluating Cardiovascular Outcomes With Sitagliptin - American College of Cardiology [acc.org]
- 8. Dapagliflozin Effect on Cardiovascular Events–Thrombolysis in Myocardial Infarction 58 - American College of Cardiology [acc.org]
Comparative Analysis of GPR40 Agonists: A Guide for Researchers
A detailed examination of the in vitro potency and signaling pathways of selected GPR40 agonists, including TAK-875, AMG 837, and AM-4668, to guide future research and development in metabolic disease therapeutics.
This guide provides a comparative overview of several key GPR40 (Free Fatty Acid Receptor 1, FFAR1) agonists, intended for researchers and professionals in drug development. G protein-coupled receptor 40 is a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1] This document summarizes available quantitative data, details common experimental protocols for agonist evaluation, and visualizes the core signaling pathway and a typical experimental workflow.
It is important to note that while "Activator 2" has been identified as a GPR40 agonist in patent literature (WO 2012147516 A1, WO 2012046869 A1, and WO 2011078371 A1), specific quantitative experimental data for this compound is not publicly available in these documents or other scientific literature. Therefore, a direct quantitative comparison with other agonists is not possible at this time. The focus of this guide is on well-characterized agonists with published data.
Comparative In Vitro Efficacy of GPR40 Agonists
The following table summarizes the in vitro potency of several GPR40 agonists across different functional assays. The data is compiled from various studies, and it is crucial to consider the differences in experimental conditions (e.g., cell line, assay format) when comparing values.
| Compound | Assay Type | Cell Line | Potency (EC50) | Reference |
| TAK-875 (Fasiglifam) | IP Production | CHO-hGPR40 | 72 nM | [2] |
| Calcium Mobilization ([Ca2+]i) | CHO-hGPR40 | 3-30 µM (Concentration-dependent increase) | [2] | |
| Insulin Secretion (GSIS) | INS-1 833/15 | 0.001-10 µM (Dose-dependent stimulation) | [2] | |
| AMG 837 | Aequorin Ca2+ Flux | CHO-mGPR40 | 22.6 ± 1.8 nM | [3] |
| Aequorin Ca2+ Flux | CHO-rGPR40 | 31.7 ± 1.8 nM | [3] | |
| Aequorin Ca2+ Flux | CHO-dGPR40 | 71.3 ± 5.8 nM | [3] | |
| Aequorin Ca2+ Flux | CHO-rhGPR40 | 30.6 ± 4.3 nM | [3] | |
| AM-4668 | IP3 Assay | A9-hGPR40 | 3.6 nM | [4][5] |
| Aequorin Ca2+ Assay | CHO-hGPR40 | 36 nM | [4][5] |
GPR40 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and evaluation processes involved in GPR40 agonist research, the following diagrams illustrate the primary signaling cascade and a standard experimental workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
